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Methyl 2-nonenoate Documentation Hub

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  • Product: Methyl 2-nonenoate
  • CAS: 37822-76-7

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 2-nonenoate in Plant Systems

This is an in-depth technical guide on the natural occurrence, biosynthesis, and analysis of Methyl 2-nonenoate. Occurrence, Biosynthesis, and Analytical Protocols Executive Summary Methyl 2-nonenoate (CAS: 111-79-5), al...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the natural occurrence, biosynthesis, and analysis of Methyl 2-nonenoate.

Occurrence, Biosynthesis, and Analytical Protocols

Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), also known as Neofolione or Melon Nonenoate, is an unsaturated ester prized for its diffusive, green, violet-like, and melon-like olfactory profile. While widely used as a synthetic "nature-identical" ingredient to replicate the scent of Violet Leaf (Viola odorata) and Cucumber (Cucumis sativus), its confirmed natural occurrence is specific and distinct.

This guide delineates the validated botanical sources of Methyl 2-nonenoate, specifically isolating its presence in Hops (Humulus lupulus) and microbial systems, while clarifying its role as a biosynthetic metabolite derived from fatty acid degradation.

Chemical Profile & Physicochemical Properties[1][2]

PropertySpecification
IUPAC Name Methyl (E)-non-2-enoate
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green, Violet-like, Melon, Waxy, Fruity
LogP ~3.5 (Lipophilic)
Boiling Point 227°C (at 760 mmHg)
Solubility Insoluble in water; Soluble in ethanol, oils
Isomerism Predominantly trans (E) in commercial synthesis; natural isomerism varies

Natural Occurrence & Botanical Distribution

Contrary to common misconceptions in perfumery marketing, Methyl 2-nonenoate is not the primary constituent of Violet Leaf Absolute (which is dominated by 2,6-nonadienal). Its definitive identification in nature is rare and specific.[1]

Primary Confirmed Source: Humulus lupulus (Hops)

Analytical studies of the essential oil of Hops have identified Methyl 2-nonenoate as a volatile constituent contributing to the "green" and "fatty" notes of the oil.

  • Location: Lupulin glands of the female flower cones.

  • Role: Contributes to the complex volatile fraction alongside humulene, myrcene, and other esters.

  • Concentration: Trace to minor component (< 0.5% of total volatiles), varying by cultivar.

Microbial Origin: Zygosaccharomyces rouxii

Recent metabolomic studies have identified Methyl 2-nonenoate as a specific volatile marker for the contamination of Jujube Honey by the osmotolerant yeast Zygosaccharomyces rouxii.[2]

  • Mechanism: The yeast metabolizes free fatty acids present in the honey/nectar matrix, performing beta-oxidation and subsequent methylation as a stress response or detoxification mechanism.

The "Violet" Distinction
  • Viola odorata: While Methyl 2-nonenoate is used to reconstitute violet scents, the natural absolute is characterized by (2E,6Z)-nonadienal and (2E,6Z)-nonadienol . Methyl 2-nonenoate serves as a stable, structural analog in formulation but is not the dominant natural chromophore in the plant itself.

Biosynthetic Mechanisms

The formation of Methyl 2-nonenoate in plants follows the Lipoxygenase (LOX) Pathway , specifically the degradation of C18 fatty acids (Linoleic Acid).

Pathway Logic
  • Precursor: Linoleic Acid (C18:2).

  • Oxygenation: Lipoxygenase (LOX) attacks the C-9 position to form 9-Hydroperoxide.

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves the chain to yield a C9 aldehyde (Nonen-1-al).

  • Oxidation: The aldehyde is oxidized to 2-Nonenoic Acid.

  • Methylation: An O-methyltransferase (OMT) transfers a methyl group from S-Adenosyl Methionine (SAM) to the acid.

Pathway Diagram

Biosynthesis Linoleic Linoleic Acid (C18:2) HPOD 9-Hydroperoxy-octadecadienoic acid (9-HPOD) Linoleic->HPOD Oxygenation Aldehyde (Z)-3-Nonenal / (E)-2-Nonenal HPOD->Aldehyde Chain Cleavage Acid (E)-2-Nonenoic Acid Aldehyde->Acid Oxidation & Isomerization Product Methyl 2-nonenoate Acid->Product Methylation LOX Lipoxygenase (LOX) LOX->Linoleic HPL Hydroperoxide Lyase (HPL) HPL->HPOD ALDH Aldehyde Dehydrogenase ALDH->Aldehyde IAMT O-Methyltransferase (IAMT) IAMT->Acid SAM SAM -> SAH SAM->IAMT

Figure 1: Proposed biosynthetic pathway of Methyl 2-nonenoate via the LOX pathway.

Analytical Methodologies

Accurate identification requires distinguishing Methyl 2-nonenoate from its acetylenic analog (Methyl 2-nonynoate) and other C9 esters.

Extraction Protocol: HS-SPME

For volatile analysis in Hops or Honey matrices, Headspace Solid-Phase Microextraction (HS-SPME) is superior to solvent extraction as it avoids artifact formation.

Protocol:

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber.

  • Sample Prep: 2g sample in 20mL headspace vial + 10µL internal standard (e.g., 2-heptanone).

  • Incubation: 40°C for 30 minutes with agitation (250 rpm).

  • Extraction: Expose fiber for 30 minutes at 40°C.

  • Desorption: 3 minutes at 250°C in GC injector (Splitless mode).

GC-MS Identification Parameters
  • Column: DB-5ms (Non-polar) or DB-Wax (Polar).

  • Retention Index (RI) on DB-5: ~1260 - 1270.

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion: m/z 170 (Weak).

    • Base Peak: m/z 113 (Loss of methoxy group -OCH3 and rearrangement).

    • Diagnostic Ions: m/z 87, 139 (M-31).

Analytical Workflow Diagram

Analysis Sample Plant Material (Hops/Extract) SPME HS-SPME (DVB/CAR/PDMS) Sample->SPME Volatile Capture GC Gas Chromatography (DB-5ms Column) SPME->GC Thermal Desorption MS Mass Spectrometry (EI 70eV) GC->MS Separation Data Data Analysis (RI & Mass Spec) MS->Data m/z 113, 139, 170

Figure 2: Workflow for the isolation and identification of Methyl 2-nonenoate.

Industrial & Pharmacological Relevance[10]

Flavor & Fragrance
  • FEMA Number: 2725.

  • Use Level: Typically < 5 ppm in finished products.[3]

  • Function: Imparts "freshness" to melon, cucumber, and floral flavors. In fragrance, it replaces the prohibited or restricted acetylenic esters (Methyl octine carbonate) due to sensitization concerns, offering a safer "green violet" note.

Therapeutic Potential

While direct pharmacological data on Methyl 2-nonenoate is limited, its parent compound, 2-Nonenoic Acid , and related medium-chain fatty acid esters exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell membranes.

  • Fungal Inhibition: Evidenced by its production in Z. rouxii as a stress metabolite, suggesting a role in competitive inhibition in sugar-rich matrices.

References

  • Natural Occurrence in Hops

    • Title: Volatile Components of Hops (Humulus lupulus L.).[4]

    • Source: BenchChem / Fragrance Conserv
    • URL:[Link][5][6][7][3][4][8]

  • Microbial Biosynthesis

    • Title: Identification of Volatile Markers during Early Zygosaccharomyces rouxii Contamination in Jujube Honey.[2][9]

    • Source: MDPI (Foods Journal).
    • URL:[Link]

  • Chemical Safety & Properties

    • Title: Methyl 2-nonenoate - Compound Summary (CID 5368076).[5]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Regulatory Status

    • Title: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food.
    • Source: Electronic Code of Federal Regul
    • URL:[Link][5]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-nonenoate from Heptanal

Abstract: This technical guide provides a comprehensive overview of the synthesis of methyl 2-nonenoate, an important α,β-unsaturated ester, starting from heptanal. The primary focus is on the Horner-Wadsworth-Emmons (HW...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of methyl 2-nonenoate, an important α,β-unsaturated ester, starting from heptanal. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a highly efficient and stereoselective olefination method. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that govern the reaction's success. An alternative approach via the Wittig reaction is also briefly discussed for comparative purposes. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and theoretical understanding of this transformation.

Introduction: The Significance of α,β-Unsaturated Esters

Methyl 2-nonenoate is an organic compound classified as an α,β-unsaturated ester.[1] These motifs are valuable components in the flavor and fragrance industries, often imparting fruity, waxy, and green notes.[2] Methyl 2-nonenoate, for instance, is noted for its melon-like aroma.[3][4] Beyond their sensory properties, α,β-unsaturated esters are versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules through conjugate additions, cycloadditions, and other transformations.

The conversion of an aldehyde, such as heptanal, into an α,β-unsaturated ester represents a fundamental carbon-carbon bond-forming reaction. Among the various synthetic methodologies available, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, high yield, and, most importantly, its exceptional stereocontrol, typically favoring the formation of the (E)-alkene.[5][6][7] This guide will focus primarily on the HWE reaction as the premier method for this synthesis, highlighting its mechanistic underpinnings and practical execution.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Deep Dive

The Horner-Wadsworth-Emmons (HWE) reaction involves the olefination of aldehydes or ketones using stabilized phosphonate carbanions.[8][9] Unlike the classical Wittig reaction, the HWE modification offers significant advantages, including the use of more nucleophilic carbanions and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[5][10][11]

The reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation and Carbanion Formation: The process begins with the deprotonation of a phosphonate ester at the α-carbon using a strong base. For the synthesis of methyl 2-nonenoate, a suitable reagent is trimethyl phosphonoacetate. The electron-withdrawing phosphonate and ester groups increase the acidity of the α-protons, allowing for deprotonation by bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) to form a resonance-stabilized phosphonate carbanion (also known as a phosphorus ylide).[11][12]

  • Nucleophilic Addition: The generated phosphonate carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of heptanal. This rate-limiting step results in the formation of a tetrahedral betaine-like intermediate.[8][13]

  • Oxaphosphetane Formation and Elimination: The intermediate rapidly cyclizes to form a four-membered ring structure known as an oxaphosphetane.[10][13] This intermediate is unstable and undergoes fragmentation. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct. This elimination step yields the desired alkene (methyl 2-nonenoate) and a dialkyl phosphate salt.[8]

The stereochemical outcome of the HWE reaction is a key feature. The reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene. This high (E)-selectivity is attributed to steric factors in the transition state leading to the oxaphosphetane, where the bulkier groups preferentially adopt an anti-configuration.[5][14]

HWE_Mechanism Mechanism of the Horner-Wadsworth-Emmons Reaction Phosphonate Trimethyl Phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide 1. Deprotonation Base NaH (Base) Base->Ylide Heptanal Heptanal Intermediate1 Betaine-like Intermediate Heptanal->Intermediate1 Ylide->Intermediate1 2. Nucleophilic     Addition Product Methyl (E)-2-nonenoate Byproduct Sodium Dimethyl Phosphate (water-soluble) Intermediate2 Oxaphosphetane Intermediate Intermediate1->Intermediate2 3. Cyclization Intermediate2->Product 4. Elimination Intermediate2->Byproduct HWE_Workflow Experimental Workflow for HWE Synthesis A 1. Setup Flame-dried flask under N2/Ar B 2. Ylide Formation - Add NaH and THF, cool to 0°C - Add Trimethyl Phosphonoacetate dropwise - Stir at RT for 1 hr A->B Inert Atmosphere C 3. Reaction - Cool ylide solution to 0°C - Add Heptanal solution dropwise - Stir at RT for 3-5 hrs B->C Ylide Ready D 4. Work-up - Quench with sat. NH4Cl - Extract with Et2O/EtOAc - Wash with H2O and Brine C->D Reaction Complete (TLC) E 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Flash Column Chromatography D->E Crude Product F Final Product Pure Methyl (E)-2-nonenoate E->F Purified Product Wittig_vs_HWE Comparison: Wittig vs. HWE Byproducts cluster_0 Wittig Reaction cluster_1 HWE Reaction wittig Heptanal + Ph3P=CHCO2Me w_product Methyl 2-nonenoate wittig->w_product w_byproduct Triphenylphosphine Oxide (Often requires chromatography for removal) wittig->w_byproduct hwe Heptanal + (MeO)2P(O)CHCO2Me⁻ Na⁺ h_product Methyl 2-nonenoate hwe->h_product h_byproduct Sodium Dimethyl Phosphate (Water-soluble, easily removed by aqueous work-up) hwe->h_byproduct

Sources

Foundational

Discovery and history of Methyl 2-nonenoate

Part 1: Executive Summary Methyl 2-nonenoate (CAS: 111-79-5), commercially known as Neofolione , represents a pivotal evolution in the synthesis of "violet leaf" odorants. Historically, the industry relied on acetylenic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), commercially known as Neofolione , represents a pivotal evolution in the synthesis of "violet leaf" odorants. Historically, the industry relied on acetylenic compounds like Methyl Heptine Carbonate (MHC) to achieve the dry, green, cucumber-like notes characteristic of Viola odorata.[1] However, severe sensitization risks associated with the alkyne moiety necessitated a structural shift.

Methyl 2-nonenoate is the


-unsaturated ester response to this crisis. It retains the critical "violet-green" olfactive markers while significantly improving the toxicological profile. This guide details its transition from a theoretical analogue to a standard industry workhorse, providing validated synthesis protocols and mechanistic safety data.

Part 2: Historical Genesis & Natural Occurrence

The "Violet" Problem: From Extraction to Acetylenes

The extraction of Viola odorata (Violet Leaf Absolute) is notoriously low-yielding and expensive. In the early 20th century, Moureu and Delange (1901) discovered that acetylenic esters, specifically Methyl Heptine Carbonate (Folione) , possessed a powerful, penetrating green note that mimicked the natural absolute.[1]

For decades, Folione was the standard. However, the 1980s brought increased scrutiny on skin sensitizers. The triple bond in Folione is highly reactive, acting as a potent hapten. The industry needed a "soft" alternative—a molecule that retained the geometry required for receptor binding but lacked the aggressive electrophilicity of the alkyne.

The Alkene Solution: Enter Neofolione

Methyl 2-nonenoate emerged as the solution.[2] By reducing the triple bond to a trans-double bond and extending the chain length to maintain hydrophobicity, chemists created a molecule that:

  • Mimicked the Odor: Retained the "melon/cucumber/violet" profile.

  • Reduced Reactivity: The alkene is a weaker Michael acceptor than the alkyne.

  • Natural Identity: Later identified in mango wine and trace amounts in violet leaf absolute , validating it as "nature-identical."

History_Evolution cluster_0 1900s: The Acetylenic Era cluster_1 1980s: The Regulatory Shift cluster_2 Modern Era: The Alkene Solution Folione Methyl Heptine Carbonate (Folione) High Sensitization Risk IFRA IFRA Restrictions (Skin Sensitization) Folione->IFRA Toxicology Data Neofolione Methyl 2-nonenoate (Neofolione) Safer Profile IFRA->Neofolione Structural Modification (Alkyne -> Alkene)

Figure 1: The evolutionary timeline of violet leaf odorants, driven by toxicological constraints.

Part 3: Chemical Synthesis Protocols

The industrial synthesis of Methyl 2-nonenoate predominantly utilizes the Knoevenagel Condensation (Doebner Modification). This route is preferred for its atom economy and the availability of the starting material, Heptanal (Aldehyde C-7), which is derived from the pyrolysis of castor oil (via ricinoleic acid).

Protocol A: Knoevenagel-Doebner Condensation

Objective: Synthesis of trans-2-Nonenoic Acid followed by Esterification.

Reagents:

  • Heptanal (Aldehyde C-7)

  • Malonic Acid[3][4][5][6]

  • Pyridine (Solvent/Base)[7]

  • Piperidine (Catalyst)[6][8]

  • Methanol (for esterification)

  • Sulfuric Acid (catalyst)

Step-by-Step Methodology:

  • Condensation & Decarboxylation:

    • Charge: In a reaction vessel equipped with a reflux condenser, charge 1.0 eq Heptanal and 1.2 eq Malonic Acid .

    • Catalysis: Add 2.0 eq Pyridine and a catalytic amount of Piperidine (0.05 eq).

    • Reaction: Heat the mixture to 80–100°C . The reaction proceeds via the formation of an initial aldol-like adduct, which dehydrates and then spontaneously decarboxylates due to the heat and basic conditions.

    • Monitoring: Monitor CO₂ evolution. Continue heating until gas evolution ceases (approx. 2–4 hours).

    • Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine. Extract the oily layer (2-Nonenoic acid) with ether or toluene. Wash with water and dry over MgSO₄.

  • Esterification:

    • Charge: Dissolve the crude 2-Nonenoic acid in excess Methanol (5–10 eq).

    • Catalysis: Add 1% w/w conc. H₂SO₄ .[2]

    • Reflux: Reflux for 4–6 hours.

    • Purification: Neutralize with Sodium Bicarbonate. Wash with brine.

    • Distillation: Fractionally distill the crude ester under reduced pressure.

    • Target: Collect the fraction boiling at 115°C / 21 mmHg .

Yield: Typically 75–85% overall.

Synthesis Pathway Visualization

Synthesis_Pathway Heptanal Heptanal (C7 Aldehyde) Intermediate Aldol Adduct (Transient) Heptanal->Intermediate Pyridine/Piperidine Knoevenagel Malonic Malonic Acid Malonic->Intermediate Pyridine/Piperidine Knoevenagel Acid trans-2-Nonenoic Acid + CO2 (Gas) Intermediate->Acid Heat (-H2O, -CO2) Decarboxylation Product Methyl 2-nonenoate (Neofolione) Acid->Product Esterification Methanol Methanol / H2SO4 Methanol->Product

Figure 2: The Knoevenagel-Doebner synthesis route for Methyl 2-nonenoate.

Part 4: Olfactory & Biological Profile

Structure-Odor Relationship (SOR)

Methyl 2-nonenoate possesses a "green" note that is distinct from its saturated counterpart (Methyl nonanoate - fruity/coconut) and its acetylenic counterpart (Folione - harsh/dry).

FeatureMethyl 2-nonynoate (Folione)Methyl 2-nonenoate (Neofolione)
Bond Order Alkyne (Triple)Alkene (Double, trans)
Odor Profile Sharp, dry, violet leaf, aggressive.Softer, waxy, melon-like, violet.
Diffusivity HighMedium-High
Stability Poor (oxidation prone)Good
Toxicology: The Michael Acceptor Mechanism

While safer than alkynes, Methyl 2-nonenoate is still an


-unsaturated ester. This structural motif acts as a Michael Acceptor , capable of reacting with nucleophilic residues on skin proteins (specifically the thiol group of Cysteine or the amine of Lysine). This covalent binding is the haptenization step required for skin sensitization.
  • Risk Mitigation: The double bond is less electrophilic than the triple bond of Folione, resulting in a significantly higher threshold for sensitization (weaker sensitizer).

  • Metabolism: In vivo, the ester is rapidly hydrolyzed by carboxylesterases to 2-Nonenoic acid and Methanol . The acid is then metabolized via

    
    -oxidation.
    

Sensitization_Mechanism Substrate Methyl 2-nonenoate (Electrophile) Complex Hapten-Protein Conjugate (Antigen) Substrate->Complex Michael Addition Protein Skin Protein (Nucleophile: Cys-SH) Protein->Complex Immune T-Cell Response (Sensitization) Complex->Immune Immune Recognition

Figure 3: The haptenization mechanism. The


-unsaturated system allows nucleophilic attack by skin proteins.

Part 5: Technical Data Summary

PropertyValue
IUPAC Name Methyl (E)-non-2-enoate
Molecular Formula

Molecular Weight 170.25 g/mol
Boiling Point 115 °C @ 21 mmHg
Flash Point > 100 °C
Specific Gravity 0.893 – 0.900 (

)
Refractive Index 1.440 – 1.447 (

)
Appearance Colorless to pale yellow liquid
Regulatory Status IFRA Standard (Restricted), FEMA 2725

References

  • Moureu, C., & Delange, R. (1901). Sur les esters de l'acide heptine-carbonique. Bulletin de la Société Chimique de France. (Historical discovery of acetylenic violet notes).
  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Definitive source on olfactory profiles).
  • Research Institute for Fragrance Materials (RIFM). (2013). Safety Assessment of Methyl 2-nonenoate. Food and Chemical Toxicology. Link

  • Pino, J. A., & Queris, O. (2011). Analysis of volatile compounds of mango wine. Food Chemistry, 125(4), 1141-1146. (Natural occurrence verification). Link

  • Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. Allured Publishing. (Source for Knoevenagel synthesis protocols).
  • Givaudan. (n.d.). Neofolione Technical Data Sheet. (Trade name and industry specifications). Link

Sources

Exploratory

Technical Guide: Sourcing and Validating Methyl 2-nonenoate for Research Applications

Topic: Commercial Availability & Technical Validation of Methyl 2-nonenoate Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1][2] Executive Summary Methyl 2-nonenoate (CAS: 111-79-5),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Validation of Methyl 2-nonenoate Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1][2]

Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), often recognized in the industry as Neofolione or Melon Nonenoate, is an unsaturated ester critical to olfactory research, pheromone synthesis, and flavor chemistry.[1][2][3][4][5][6] While commercially ubiquitous, its availability is bifurcated: it is widely available as a "Fragrance Grade" (FG) raw material but scarce as a certified "Analytical Standard."[1][2]

This guide addresses the specific challenges researchers face when sourcing this compound: variable isomeric ratios ((E) vs (Z)), purity discrepancies, and the necessity of rigorous in-house validation prior to biological or chemical experimentation.[1][2]

Chemical Profile & Critical Specifications[1][2][4]

Before procurement, researchers must define the stereochemical requirements of their experiment.[1][2] Commercial Methyl 2-nonenoate is predominantly the (E)-isomer (trans), but "technical grade" lots may contain minor amounts of the (Z)-isomer or saturated methyl nonanoate.[1][2]

FeatureSpecificationNotes
IUPAC Name Methyl (E)-non-2-enoateThe (E)-isomer is the thermodynamically stable form.[1][2]
CAS Number 111-79-5 (Generic/Trans)Occasionally listed as 14952-06-8 (Specific Trans).[1][2]
Molecular Formula C₁₀H₁₈O₂MW: 170.25 g/mol
Boiling Point 215.6°C (est) / 115°C @ 21 mmHgHigh boilers; requires heated GC injection port.[1][2]
Density 0.893 – 0.900 g/mL@ 20°C
Odor Profile Green, Violet, Melon, CucumberHigh olfactory impact; use fume hood.[2]
Solubility Soluble in Ethanol, OilsInsoluble in Water.[1][2]

Critical Insight: Biological activity (e.g., insect pheromone response or olfactory receptor binding) is often stereoselective.[1][2] Do not assume "97% purity" implies 97% (E)-isomer without verifying the Certificate of Analysis (CoA) or performing chiral GC.[1][2]

The Sourcing Landscape[1][2][7][8]

The commercial market is tiered.[1][2] Understanding this hierarchy prevents overspending on unnecessary purity or under-specifying for sensitive applications.[1][2]

Tier 1: Analytical Standards (High Cost / Low Volume)
  • Target Audience: Quantitative Analysis, instrument calibration.[1][2][7]

  • Suppliers: Sigma-Aldrich (Merck), Supelco, Chemservice.[1][2]

  • Format: Ampules (<1g).[1][2]

  • Certification: NMR/GC-MS validated, often >99.0%.[1][2]

Tier 2: Research Chemicals (Moderate Cost / Medium Volume)[1][2]
  • Target Audience: Organic synthesis, biological assays.[1][2][8][9]

  • Suppliers: TCI Chemicals, Alfa Aesar (Thermo Scientific), Chem-Impex.[1][2]

  • Format: Glass bottles (5g – 100g).

  • Purity: Typically 96-98% (GC).[1][2]

Tier 3: Flavor & Fragrance (F&F) Grade (Low Cost / High Volume)[1][2]
  • Target Audience: Formulation, bulk synthesis starting material.[1][2][3]

  • Suppliers: Vigon, Bedoukian Research, Berjé.[2]

  • Format: Aluminum flasks or drums (1kg+).

  • Caveat: Sold by organoleptic profile, not strict stoichiometry. May contain stabilizers (e.g., BHT).[1][2]

Procurement Decision Matrix

ProcurementLogic start Start: Define Research Goal quant Is Quantitative Calibration Required? start->quant bio Is it a Biological/Receptor Assay? quant->bio No tier1 Tier 1: Analytical Standard (Sigma/Supelco) >99% Purity quant->tier1 Yes synth Is it for Bulk Synthesis? bio->synth No tier2 Tier 2: Research Grade (TCI/Alfa Aesar) ~97% Purity bio->tier2 Yes tier3 Tier 3: F&F Grade (Vigon/Bedoukian) Check for Stabilizers synth->tier3 Yes purify Mandatory In-House Distillation tier3->purify Required

Figure 1: Strategic sourcing workflow based on experimental sensitivity.

Technical Validation: Quality Control Protocol

Because Methyl 2-nonenoate is an unsaturated ester, it is susceptible to oxidation and polymerization.[1][2] Regardless of the supplier, you must validate the material upon receipt.[1][2]

Protocol: GC-MS Purity & Isomer Verification

Objective: Confirm identity, purity, and (E)/(Z) ratio.

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax or HP-88 (High polarity required to separate geometric isomers).[1][2] Standard DB-5 is often insufficient for separating (E)/(Z) isomers effectively.[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C.

Temperature Program:

  • Hold 60°C for 2 min.

  • Ramp 10°C/min to 230°C.

  • Hold 5 min.

Sample Prep:

  • Dilute 10 µL Methyl 2-nonenoate in 1 mL Hexane (HPLC Grade).[1][2]

  • Internal Standard (Optional): Methyl Decanoate (saturated analog) for response factor correction.[1][2]

Data Interpretation:

  • Retention Index (Wax): ~1550-1600 (Polar column).[1][2]

  • Mass Spectrum (EI): Look for molecular ion [M]+ at m/z 170.[1][2] Characteristic fragment at m/z 87 (methoxycarbonyl group) and m/z 113 (loss of methoxy group + rearrangement).[1][2]

  • Isomer Check: The (E)-isomer typically elutes after the (Z)-isomer on polar columns due to better packing/interaction with the stationary phase, though this must be confirmed with known standards if absolute retention is unknown.[1][2]

Validation Workflow

QC_Workflow receive Receive Shipment organoleptic Organoleptic Check (Green/Melon Odor?) receive->organoleptic gc_analysis GC-MS Analysis (Polar Column) organoleptic->gc_analysis decision Purity > 97%? gc_analysis->decision isomer_check Check E/Z Ratio decision->isomer_check Pass purify Vacuum Distillation (Remove Polymers) decision->purify Fail store Store @ 4°C Under Argon isomer_check->store Validated purify->gc_analysis Retest

Figure 2: Quality Control (QC) loop ensures experimental integrity before use.[1][2]

Handling & Safety (HSE)[1][2]

Methyl 2-nonenoate is not highly toxic but is a potent irritant and sensitizer.[1][2]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2][10]

    • Eye Irritation: Category 2A (H319)[1][2][10]

    • Aquatic Toxicity: Chronic 2 (H411)[1][2]

  • Storage:

    • Oxidation Risk: The double bond at C2 makes it susceptible to autoxidation.[1][2] Store under inert gas (Argon/Nitrogen) in amber glass.

    • Temperature: Refrigeration (2-8°C) is recommended for long-term storage (>3 months).[1][2]

  • Odor Control: The material has a pervasive "fatty/melon" odor that clings to clothing.[1][2] Double-glove and use a dedicated waste container in the fume hood.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5368076, Methyl 2-nonenoate.[1][2] PubChem. Available at: [Link][1][2]

  • The Good Scents Company. Methyl (E)-2-nonenoate: Organoleptic Properties and Suppliers. The Good Scents Company Information System. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Methyl 2-nonenoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Strategic Utilization of Methyl 2-Nonenoate in Organic Synthesis

This guide is structured as a high-level technical application note designed for organic chemists and process development scientists. It moves beyond basic descriptions to provide actionable, mechanism-driven protocols....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for organic chemists and process development scientists. It moves beyond basic descriptions to provide actionable, mechanism-driven protocols.

CAS: 111-79-5 | Formula:


 | MW:  170.25  g/mol
IUPAC:  Methyl (E)-non-2-enoate
Common Name:  Neofolione, Melon Nonenoate

Executive Summary & Chemical Profile

Methyl 2-nonenoate is an


-unsaturated ester traditionally valued in the flavor and fragrance industry for its green, violet-leaf, and melon olfactory profile.[1][2] However, its utility extends significantly into organic synthesis as a versatile C10 building block .

For the synthetic chemist, this molecule represents a "bifunctional electrophile":

  • Hard Electrophile: The carbonyl carbon (C1) susceptible to 1,2-addition.

  • Soft Electrophile: The

    
    -carbon (C3) susceptible to 1,4-conjugate addition (Michael addition).
    

This guide outlines three high-value synthetic transformations: Conjugate Addition , Heterocycle Construction , and Selective Functionalization , providing validated protocols for each.

Reactivity Landscape

The following diagram maps the divergent synthetic pathways accessible from Methyl 2-nonenoate, highlighting its role as a core scaffold.

G M2N Methyl 2-Nonenoate (C10 Scaffold) Nu_C Carbon Nucleophiles (Malonates, Cuprates) M2N->Nu_C Nu_N Nitrogen Nucleophiles (Hydrazines, Amines) M2N->Nu_N Ox Oxidation (mCPBA, H2O2) M2N->Ox Red Selective Reduction (DIBAL-H, H2/Pd) M2N->Red Prod_Michael β-Substituted Esters (Branched Fatty Acids) Nu_C->Prod_Michael 1,4-Addition Prod_Hetero N-Heterocycles (Pyrazolidinones, Isoxazoles) Nu_N->Prod_Hetero Cyclocondensation Prod_Epox α,β-Epoxy Esters (Glycidic Esters) Ox->Prod_Epox Prilezhaev Reaction Prod_Alc Allylic Alcohols (Non-2-en-1-ol) Red->Prod_Alc 1,2-Reduction

Figure 1: Divergent synthetic utility of Methyl 2-nonenoate. Blue paths indicate nucleophilic attacks; Red indicates oxidation; Yellow indicates reduction.

Application I: The Michael Scaffold (C-C Bond Formation)

Mechanism: The electron-withdrawing ester group lowers the LUMO energy of the alkene, facilitating attack by soft nucleophiles at the


-position. This is the primary route for synthesizing branched fatty acid derivatives or 

-amino acids.
Protocol A: Synthesis of -Substituted Diesters

This protocol describes the addition of Diethyl malonate to Methyl 2-nonenoate.

Reagents:

  • Methyl 2-nonenoate (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (0.1 equiv, catalytic)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried round-bottom flask under

    
    , dissolve sodium metal (0.1 equiv) in anhydrous ethanol to generate fresh NaOEt. Alternatively, use a commercially available 21% wt solution.
    
  • Nucleophile Activation: Add Diethyl malonate (1.2 equiv) dropwise to the base solution at 0°C. Stir for 15 minutes to generate the enolate.

  • Addition: Add Methyl 2-nonenoate (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain temperature

    
     to prevent polymerization.
    
  • Reflux: Warm to room temperature, then reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the acrylate spot (

    
    ) indicates completion.
    
  • Quench: Cool to RT and quench with glacial acetic acid (1.0 equiv relative to base).

  • Workup: Remove ethanol in vacuo. Redissolve residue in

    
    , wash with water (
    
    
    
    ) and brine. Dry over
    
    
    .
  • Purification: The crude tri-ester is typically

    
     pure. Distillation under reduced pressure yields the pure Michael adduct.
    

Critical Insight: Using a sterically bulky ester (like tert-butyl malonate) can improve diastereoselectivity if chiral catalysts are employed later.

Application II: Heterocycle Construction


-unsaturated esters are excellent "1,3-dipole equivalents" or bis-electrophiles for constructing 5-membered heterocycles.
Protocol B: Synthesis of 5-Hexyl-pyrazolidin-3-one

This reaction utilizes hydrazine to perform a tandem 1,4-addition followed by 1,2-cyclization.

Reagents:

  • Methyl 2-nonenoate (10 mmol)

  • Hydrazine monohydrate (12 mmol, 80% solution)

  • Ethanol (20 mL)

Workflow Diagram:

H Start Start: Methyl 2-nonenoate + Hydrazine Hydrate Step1 Step 1: Conjugate Addition (Formation of Hydrazide intermediate) Start->Step1 EtOH, 0°C Step2 Step 2: Intramolecular Cyclization (Loss of MeOH) Step1->Step2 Reflux, 4h Step3 Step 3: Crystallization/Isolation Step2->Step3 Cool to 0°C End Product: 5-Hexyl-pyrazolidin-3-one Step3->End

Figure 2: Tandem cyclization workflow for pyrazolidinone synthesis.

Step-by-Step Methodology:

  • Setup: Dissolve Methyl 2-nonenoate in Ethanol.

  • Addition: Add Hydrazine monohydrate dropwise at 0°C.

  • Reaction: Heat to reflux for 4 hours. The initial nucleophilic attack occurs at the

    
    -carbon, followed by intramolecular amidation at the ester carbonyl.
    
  • Isolation: Concentrate the solvent to 20% volume. Cool to 0°C. The product often precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Application III: Selective Functionalization (Epoxidation)

Epoxidation of the electron-deficient double bond requires nucleophilic oxidants (like alkaline


) or potent electrophilic oxidants (mCPBA). The resulting glycidic ester is a precursor to aldehydes via decarboxylation.
Protocol C: Prilezhaev Epoxidation

Reagents:

  • Methyl 2-nonenoate[3][4][5][6]

  • meta-Chloroperoxybenzoic acid (mCPBA) (1.5 equiv)

  • Dichloromethane (DCM)

  • 
     (sat. aq.)
    

Methodology:

  • Dissolve Methyl 2-nonenoate in DCM (0.1 M).

  • Add mCPBA portion-wise at 0°C.

  • Stir at RT for 12 hours.

  • Quench: Add saturated

    
     to destroy excess peroxide, then 
    
    
    
    to neutralize acid.
  • Result: Methyl 2,3-epoxynonanoate.

Quantitative Data Summary

ParameterMethyl 2-NonenoateTarget Product (Example)Typical YieldKey Constraint
MW 170.25 g/mol Michael Adduct (w/ Malonate)85-92%Moisture sensitive (Base)
Boiling Point 115°C (21 mmHg)Pyrazolidinone deriv.75-80%Control Exotherm
Density 0.895 g/mLEpoxide deriv.88-95%Peroxide safety

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H410: Very toxic to aquatic life with long-lasting effects (Avoid release to environment).

    • H227: Combustible liquid.[5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar) to prevent auto-oxidation of the alkene.
    

References

  • Chemical Profile & Fragrance Use: The Good Scents Company. Methyl 2-nonenoate Information. Available at: [Link]

  • Michael Addition Mechanism: Master Organic Chemistry. The Michael Addition Reaction. Available at: [Link]

  • Heterocycle Synthesis: National Institutes of Health (NIH) - PMC. Synthesis of Heterocycles from Enaminones. Available at: [Link] (General methodology adapted for acrylate systems).

  • Epoxidation Protocols: Organic Chemistry Portal. Epoxidation of Electron Deficient Alkenes. Available at: [Link]

Sources

Application

Application Note: Stereoselective Synthesis of (E)-Methyl 2-nonenoate

Executive Summary This protocol details the stereoselective synthesis of (E)-Methyl 2-nonenoate , a key flavor and fragrance compound known for its green, melon-like olfactory profile (often marketed as Neofolione). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the stereoselective synthesis of (E)-Methyl 2-nonenoate , a key flavor and fragrance compound known for its green, melon-like olfactory profile (often marketed as Neofolione). While the Wittig reaction is a traditional route for olefin synthesis, it often yields mixtures of E and Z isomers or requires specific "Schlosser modification" to achieve trans-selectivity.

This guide utilizes the Horner-Wadsworth-Emmons (HWE) reaction , which provides superior thermodynamic control to favor the E-isomer (


E:Z ratio), simpler purification due to water-soluble phosphate byproducts, and robust scalability.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is an


-unsaturated ester with a 9-carbon chain. Disconnection at the double bond suggests two primary precursors:
  • Electrophile: Heptanal (C7 aldehyde).

  • Nucleophile: Trimethyl phosphonoacetate (C2 phosphonate).

Mechanism of Stereoselectivity

The high E-selectivity of the HWE reaction is driven by the reversibility of the initial addition step and the steric hindrance in the oxaphosphetane intermediate.

  • Step 1 (Deprotonation): Base removes the acidic proton

    
     to the phosphorus, creating a nucleophilic carbanion.
    
  • Step 2 (Addition): The carbanion attacks the aldehyde.[1] This step is reversible.

  • Step 3 (Elimination): The formation of the trans-substituted oxaphosphetane is thermodynamically favored over the cis-form due to steric repulsion between the ester group and the alkyl chain. The collapse of this intermediate yields the (E)-alkene.

Figure 1: Mechanistic pathway highlighting the thermodynamic equilibration favoring the (E)-isomer.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleSafety Note
Heptanal 114.191.0ElectrophileFlammable, Irritant
Trimethyl phosphonoacetate 182.111.2NucleophileCorrosive, Moisture Sensitive
Sodium Hydride (60% in oil) 24.001.3BaseFlammable solid, Reacts violently with water
Tetrahydrofuran (THF) 72.11SolventSolventPeroxide former, Flammable
Ammonium Chloride (sat.[1] aq.) 53.49QuenchQuenchIrritant

Experimental Protocol

Preparation of Anhydrous Conditions
  • Pre-requisite: All glassware must be flame-dried or oven-dried (

    
    ) and cooled under a stream of nitrogen or argon.
    
  • Solvent: THF must be anhydrous. Use a solvent purification system or distill over sodium/benzophenone immediately prior to use.

Reaction Procedure
  • Base Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, suspend Sodium Hydride (60% dispersion, 1.3 equiv) in anhydrous THF (

    
     concentration relative to aldehyde).
    
    • Expert Tip: If high purity is required, wash the NaH with dry hexane (

      
      ) under inert atmosphere to remove mineral oil before adding THF.
      
  • Phosphonate Addition: Cool the suspension to

    
      (ice/water bath). Add Trimethyl phosphonoacetate (1.2 equiv)  dropwise via syringe over 15 minutes.
    
    • Observation: Hydrogen gas evolution will occur. Ensure proper venting via a needle to an oil bubbler.

    • Aging: Stir at

      
       for 30 minutes until the solution becomes clear/homogeneous, indicating complete formation of the phosphonate carbanion.
      
  • Aldehyde Addition: Add Heptanal (1.0 equiv) dropwise to the reaction mixture at

    
    .
    
    • Rate: Addition should be slow enough to maintain internal temperature

      
      .
      
  • Reaction & Temperature Ramp: Allow the reaction to warm naturally to Room Temperature (

    
    ) . Stir for 2–4 hours.
    
    • Monitoring: Check reaction progress via TLC (10% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a new UV-active spot (product) should appear.
      
  • Workup:

    • Quench the reaction by carefully adding saturated aqueous

      
       .
      
    • Extract the aqueous layer with Diethyl Ether (

      
      ) .
      
    • Advantage:[1][2][3][4][5][6][7][8] The phosphate byproduct is water-soluble and largely remains in the aqueous phase, simplifying purification compared to triphenylphosphine oxide in Wittig reactions.

    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Purification[5]
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes

    
     5% Ethyl Acetate in Hexanes.
    
  • Yield: Typical isolated yields range from 85% to 95%.

Validation & Quality Control (Self-Validating System)

The success of this protocol relies on confirming the stereochemistry. Relying solely on boiling point or refractive index is insufficient for isomeric purity.

NMR Characterization

The definitive proof of E-selectivity is the coupling constant (


)  between the vinyl protons.
  • Instrument:

    
     NMR (400 MHz, 
    
    
    
    )
  • Key Signals:

    • 
       6.97 ppm:  (dt, 
      
      
      
      , 1H,
      
      
      ).
    • 
       5.82 ppm:  (dt, 
      
      
      
      , 1H,
      
      
      ).

Interpretation:

  • A coupling constant (

    
    ) of 15–16 Hz  confirms the (E)-isomer  (Trans).
    
  • A coupling constant of 10–12 Hz would indicate the (Z)-isomer (Cis).

  • Validation Step: Integrate the alkene regions. If a small doublet with

    
     is visible, calculate the 
    
    
    
    ratio. This protocol typically yields
    
    
    .
Mass Spectrometry
  • GC-MS: Molecular ion

    
     at 
    
    
    
    170.
  • Fragmentation: Characteristic loss of methoxy group (

    
    ) and McLafferty rearrangement fragments.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet reagents/SolventEnsure strict anhydrous conditions; NaH reacts with water instantly.
Low E-Selectivity Kinetic control dominantEnsure the reaction warms to RT. Do not quench at

.
Base Sensitive Substrate Aldehyde degradationSwitch to Masamune-Roush conditions : Use LiCl and DBU in acetonitrile instead of NaH/THF [2].
Incomplete Conversion Old NaHTitrate base or use fresh bottle. Increase stir time at RT.

Safety Information

  • Methyl 2-nonenoate: Causes skin irritation (H315), serious eye irritation (H319), and is toxic to aquatic life with long-lasting effects (H411).[5] Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Keep away from moisture.[7][9] In case of fire, use Class D extinguisher or dry sand; never use water .

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[1] Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5368076, Methyl 2-nonenoate. [10]

Sources

Method

Application Note: Enhanced Detection of Methyl 2-nonenoate Through Strategic Derivatization

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of methyl 2-nonenoate. The inherent challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of methyl 2-nonenoate. The inherent challenges in the sensitive detection of this medium-chain α,β-unsaturated ester, due to its moderate volatility and lack of a strong chromophore, can be effectively overcome by chemical modification. This document details four strategic derivatization approaches tailored for enhanced detection via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies covered are: silylation for improved GC-MS analysis, Michael addition of a UV-active thiol for HPLC-UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV analysis, and labeling with dansyl hydrazine for highly sensitive HPLC-fluorescence detection. For each method, the underlying chemical principles, detailed step-by-step protocols, and expected analytical enhancements are presented.

Introduction: The Analytical Challenge of Methyl 2-nonenoate

Methyl 2-nonenoate is an α,β-unsaturated ester with applications in various fields, including flavor and fragrance chemistry, as well as a potential biomarker or metabolic intermediate. Its analysis, however, presents several challenges. For GC-MS, its polarity can lead to tailing peaks and interactions with the stationary phase, while its electron ionization mass spectrum may lack highly specific high-mass fragments. For HPLC analysis, its weak ultraviolet (UV) absorbance makes sensitive detection difficult, particularly at trace levels.

Chemical derivatization offers a robust solution to these analytical hurdles. By chemically modifying the methyl 2-nonenoate molecule, we can introduce moieties that enhance its volatility, improve its chromatographic behavior, and, most importantly, significantly increase its detectability. This application note explores four distinct and powerful derivatization strategies, providing the scientific rationale and detailed protocols to empower researchers to achieve sensitive and reliable quantification of methyl 2-nonenoate in their matrices of interest.

Derivatization Strategies for Enhanced Detection

The choice of derivatization strategy is intrinsically linked to the analytical platform to be employed. Here, we present methods optimized for both GC-MS and HPLC.

Silylation for Enhanced GC-MS Analysis

Scientific Rationale: Silylation is a common derivatization technique in gas chromatography that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[1] While methyl 2-nonenoate does not possess active hydrogens, silylation can still be advantageous. The introduction of a TMS group can increase the volatility and thermal stability of the analyte, leading to sharper peaks and improved chromatographic resolution. Furthermore, the TMS derivative often yields a more characteristic mass spectrum with prominent high-mass ions, aiding in identification and quantification.

Protocol: Silylation of Methyl 2-nonenoate with BSTFA

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Anhydrous pyridine

    • Methyl 2-nonenoate standard or sample extract

    • Internal standard (e.g., a deuterated analog or a compound of similar structure and retention time)

  • Procedure:

    • To 100 µL of a solution of methyl 2-nonenoate in a dry, inert solvent (e.g., acetonitrile or dichloromethane), add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Expected Outcome: The silylated derivative of methyl 2-nonenoate will exhibit a shorter retention time and a more symmetrical peak shape compared to the underivatized compound. The mass spectrum will show a prominent molecular ion and characteristic fragmentation patterns of the TMS derivative, enhancing selectivity and sensitivity.

Workflow for Silylation and GC-MS Analysis

Caption: Workflow for silylation of methyl 2-nonenoate for GC-MS analysis.

Michael Addition of a UV-Active Thiol for HPLC-UV Detection

Scientific Rationale: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] The electrophilic β-carbon of methyl 2-nonenoate is susceptible to attack by a soft nucleophile like a thiol. By choosing a thiol that contains a strong chromophore, such as 4-nitrothiophenol, we can introduce a UV-active tag onto the methyl 2-nonenoate molecule. This dramatically increases its molar absorptivity, enabling sensitive detection by HPLC with a UV-Vis detector.

Protocol: Michael Addition with 4-Nitrothiophenol

  • Reagents:

    • 4-Nitrothiophenol

    • Triethylamine (TEA) as a basic catalyst

    • Methanol (HPLC grade)

    • Methyl 2-nonenoate standard or sample extract

  • Procedure:

    • Prepare a 10 mM solution of 4-nitrothiophenol in methanol.

    • Prepare a 100 mM solution of triethylamine in methanol.

    • In a vial, combine 100 µL of the methyl 2-nonenoate solution with 200 µL of the 4-nitrothiophenol solution.

    • Add 20 µL of the triethylamine solution to initiate the reaction.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase as needed.

Expected Outcome: The resulting Michael adduct will have a strong UV absorbance at a wavelength characteristic of the 4-nitrophenylthio moiety, allowing for significantly enhanced detection sensitivity compared to the underivatized ester.

Mechanism of Michael Addition

Michael_Addition Methyl 2-nonenoate Methyl 2-nonenoate Resonance Structures Resonance Structures Methyl 2-nonenoate->Resonance Structures Resonance Electrophilic β-Carbon Electrophilic β-Carbon Resonance Structures->Electrophilic β-Carbon Enolate Intermediate Enolate Intermediate Electrophilic β-Carbon->Enolate Intermediate 4-Nitrothiophenol + TEA 4-Nitrothiophenol + TEA 4-Nitrothiophenolate (Nu:⁻) 4-Nitrothiophenolate (Nu:⁻) 4-Nitrothiophenol + TEA->4-Nitrothiophenolate (Nu:⁻) 4-Nitrothiophenolate (Nu:⁻)->Electrophilic β-Carbon Nucleophilic Attack Protonation Protonation Enolate Intermediate->Protonation Protonation from solvent/acid Michael Adduct Michael Adduct Protonation->Michael Adduct

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to an α,β-unsaturated ester.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Detection

Scientific Rationale: 2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for aldehydes and ketones.[4][5] While less reactive with esters, under acidic conditions, the ester moiety of methyl 2-nonenoate can undergo hydrolysis to the corresponding aldehyde, which then readily reacts with DNPH to form a brightly colored 2,4-dinitrophenylhydrazone. This derivative possesses a strong chromophore, making it highly suitable for HPLC-UV analysis.[6][7]

Protocol: DNPH Derivatization

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid)

    • Acetonitrile (HPLC grade)

    • Methyl 2-nonenoate standard or sample extract

  • Procedure:

    • To 500 µL of the methyl 2-nonenoate solution in acetonitrile, add 500 µL of the DNPH reagent solution.

    • Cap the vial and heat at 60 °C for 1 hour to facilitate both hydrolysis and derivatization.

    • Cool the reaction mixture to room temperature.

    • The sample is ready for direct injection into the HPLC system. A C18 column is typically used for separation.

    • Detection is performed at approximately 360 nm.[8]

Expected Outcome: The formation of the 2,4-dinitrophenylhydrazone derivative introduces a strong chromophore, leading to a substantial increase in the UV response and a correspondingly lower limit of detection.

Workflow for DNPH Derivatization and HPLC-UV Analysis

Caption: Workflow for DNPH derivatization of methyl 2-nonenoate for HPLC-UV analysis.

Derivatization with Dansyl Hydrazine for HPLC-Fluorescence Detection

Scientific Rationale: For ultimate sensitivity, fluorescence detection is often the method of choice. Dansyl hydrazine is a highly fluorescent labeling reagent that reacts with carbonyl compounds under acidic conditions to form intensely fluorescent hydrazones.[9] Similar to the DNPH reaction, the ester group of methyl 2-nonenoate can be hydrolyzed to the corresponding aldehyde, which is then derivatized with dansyl hydrazine. The resulting dansyl hydrazone can be detected with extremely high sensitivity using a fluorescence detector.[10]

Protocol: Dansyl Hydrazine Derivatization

  • Reagents:

    • Dansyl hydrazine solution (e.g., 1 mg/mL in acetonitrile)

    • Trichloroacetic acid (TCA) solution (e.g., 10% w/v in acetonitrile) as a catalyst

    • Acetonitrile (HPLC grade)

    • Methyl 2-nonenoate standard or sample extract

  • Procedure:

    • In a vial, mix 100 µL of the methyl 2-nonenoate solution with 100 µL of the dansyl hydrazine solution.

    • Add 20 µL of the TCA solution to catalyze the reaction.

    • Cap the vial and heat at 60 °C for 30 minutes in the dark to prevent photodecomposition of the dansyl group.

    • Cool the vial to room temperature.

    • The sample can be directly injected into the HPLC system equipped with a fluorescence detector.

    • Typical excitation and emission wavelengths for dansyl hydrazones are in the range of 340-360 nm and 510-540 nm, respectively.

Expected Outcome: This derivatization method is expected to yield the highest sensitivity among the presented techniques, with limits of detection often in the low picomolar to femtomolar range.

Mechanism of Dansyl Hydrazine Derivatization

Dansyl_Hydrazine_Mechanism Methyl 2-nonenoate Methyl 2-nonenoate Hydrolysis (Acid-catalyzed) Hydrolysis (Acid-catalyzed) Methyl 2-nonenoate->Hydrolysis (Acid-catalyzed) H₃O⁺, Δ 2-Nonenal 2-Nonenal Hydrolysis (Acid-catalyzed)->2-Nonenal 2-Nonenal + Dansyl Hydrazine 2-Nonenal + Dansyl Hydrazine Nucleophilic Addition Nucleophilic Addition 2-Nonenal + Dansyl Hydrazine->Nucleophilic Addition Carbinolamine Intermediate Carbinolamine Intermediate Nucleophilic Addition->Carbinolamine Intermediate Dehydration Dehydration Carbinolamine Intermediate->Dehydration -H₂O Dansyl Hydrazone (Fluorescent) Dansyl Hydrazone (Fluorescent) Dehydration->Dansyl Hydrazone (Fluorescent)

Sources

Application

Application Note: Quantitative Analysis of Methyl 2-nonenoate using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry

Introduction: The Analytical Challenge of Characterizing Key Flavor Compounds Methyl 2-nonenoate is a volatile ester that contributes significantly to the characteristic aroma profiles of various food products and fragra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Characterizing Key Flavor Compounds

Methyl 2-nonenoate is a volatile ester that contributes significantly to the characteristic aroma profiles of various food products and fragrances, often described as having a fresh, fruity, and green scent.[1][2][3] Its presence, even at trace levels, can impact the overall sensory perception of a product. Therefore, a robust and sensitive analytical method for the accurate quantification of Methyl 2-nonenoate is crucial for quality control, product development, and research in the food, beverage, and fragrance industries.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4][5] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) offers a powerful tool for the analysis of volatile and semi-volatile compounds in complex matrices.[6][7][8] This application note provides a comprehensive guide and a detailed protocol for the analysis of Methyl 2-nonenoate using HS-SPME-GC-MS, emphasizing the rationale behind method development and validation to ensure data integrity.

Understanding the Analyte: Methyl 2-nonenoate Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective SPME method.

PropertyValueSignificance for SPME Method Development
Molecular Formula C₁₀H₁₈O₂Influences the choice of GC column and MS detection parameters.
Molecular Weight 170.25 g/mol Affects its volatility and interaction with the SPME fiber coating.
Boiling Point 115 °C at 21 mmHgIndicates that Methyl 2-nonenoate is a semi-volatile compound, making it suitable for headspace analysis with controlled temperature.
Polarity Medium-polarity esterGuides the selection of an appropriate SPME fiber coating. A fiber with mixed polarity is likely to be effective.
Odor Profile Fruity, green, waxy, sweetHighlights the importance of sensitive detection for sensory-related applications.

The "Why": Rationale for Methodological Choices in SPME

The success of an SPME method hinges on the careful selection and optimization of several key parameters. This section explains the reasoning behind the recommended choices for Methyl 2-nonenoate analysis.

SPME Fiber Selection: A Balance of Polarity and Porosity

The choice of SPME fiber coating is arguably the most critical parameter, as it directly governs the extraction efficiency of the target analyte. For a semi-volatile ester of medium polarity like Methyl 2-nonenoate, a combination of adsorbent and absorbent properties is ideal.

A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. Here's the breakdown of its components and their relevance:

  • Polydimethylsiloxane (PDMS): A non-polar liquid phase that extracts analytes via absorption. It is effective for a wide range of volatile and semi-volatile compounds.

  • Divinylbenzene (DVB): A porous polymer with a high affinity for aromatic and other medium-polarity compounds through adsorption.

  • Carboxen: A carbon molecular sieve with micropores that effectively traps small volatile molecules.

This composite fiber provides a broad range of extraction mechanisms, making it robust for the analysis of flavor compounds in complex matrices.[9][10][11] The combination of these materials ensures efficient trapping of Methyl 2-nonenoate from the headspace.

Headspace vs. Direct Immersion: Minimizing Matrix Effects

For the analysis of volatile and semi-volatile compounds in complex matrices (e.g., food, beverages), Headspace SPME is generally preferred over Direct Immersion (DI).[12][13]

  • Why Headspace? By sampling the vapor phase above the sample, HS-SPME minimizes the extraction of non-volatile matrix components (sugars, proteins, fats) that can contaminate the GC system and interfere with the analysis. This leads to cleaner chromatograms and longer column life.

  • Equilibrium is Key: The underlying principle of HS-SPME is the partitioning of the analyte between the sample matrix, the headspace, and the SPME fiber coating.[13] Achieving a state of equilibrium, or at least a consistent pre-equilibrium state, is crucial for reproducible and quantitative results.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the HS-SPME-GC-MS workflow for Methyl 2-nonenoate analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., fruit juice, wine) Vial Transfer to Headspace Vial Sample->Vial ISTD Add Internal Standard Vial->ISTD Salt Add Salt (e.g., NaCl) ISTD->Salt Incubation Incubation & Equilibration Salt->Incubation Extraction Expose SPME Fiber to Headspace Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Method_Development A Analyte Characterization (Methyl 2-nonenoate) B Initial Parameter Selection (Fiber, Temp, Time) A->B C One-Factor-at-a-Time Optimization B->C D Response Surface Methodology (Optional Fine-Tuning) C->D E Method Validation (Linearity, LOD/LOQ, Precision, Accuracy) D->E F Routine Analysis E->F

Sources

Method

Application Notes and Protocols: Formulation of Methyl 2-nonenoate in Pheromone Blends for Integrated Pest Management (IPM)

Introduction Methyl 2-nonenoate is a versatile unsaturated ester recognized for its characteristic fruity, waxy, and green-violet aroma.[1][2][3] While widely utilized in the flavor and fragrance industries, its applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-nonenoate is a versatile unsaturated ester recognized for its characteristic fruity, waxy, and green-violet aroma.[1][2][3] While widely utilized in the flavor and fragrance industries, its application extends into the nuanced field of chemical ecology, particularly in the development of semiochemical-based pest management strategies.[1][4] Unlike primary pheromones that act as standalone attractants, methyl 2-nonenoate often functions as a powerful synergist, a compound that significantly enhances the attractive power of a primary pheromone lure.

This document provides a comprehensive guide to the principles and protocols for formulating methyl 2-nonenoate into pheromone blends. We will use its role in combination with the aggregation pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys) as a central case study, where its inclusion has been shown to increase trap captures of adults and nymphs by 1.9 to 3.2 times more than the additive effect of the individual components.[5] It is crucial to distinguish such synergistic roles from the primary components of other well-known pheromone systems, such as the honeybee Queen Mandibular Pheromone (QMP), which is composed of compounds like 9-oxo-2(E)-decenoic acid (9-ODA) and does not include methyl 2-nonenoate.[6][7]

These application notes are designed for researchers, chemists, and pest management professionals seeking to develop, validate, and deploy more effective pheromone-based monitoring and control tools.

Section 1: Principles of Pheromone Formulation

The Role of Synergy in Pheromone Blends

In chemical ecology, a pheromone blend's efficacy is often greater than the sum of its parts. This is the principle of synergy. A synergist, like methyl 2-nonenoate in the case of H. halys, may have little to no attractant activity on its own but, when combined with a primary pheromone, amplifies the behavioral response in the target insect.[5] This occurs because the synergist may stimulate separate olfactory receptors that, when activated concurrently with the primary pheromone receptors, lead to a stronger signal in the insect's brain. The opposite effect, antagonism, can also occur where an additional compound reduces the attractiveness of a lure, a mechanism often used to prevent interspecies mating.[8][9] Understanding and leveraging synergy is a cornerstone of designing highly effective and specific lures.

Core Components of a Pheromone Lure

A pheromone lure is a sophisticated delivery system designed for the controlled release of volatile semiochemicals. Its formulation is as critical as the active ingredients themselves.

  • Active Ingredients (AIs): These are the primary pheromone(s) and any synergists, such as methyl 2-nonenoate. Purity is paramount, as isomers or impurities from synthesis can sometimes inhibit the desired behavioral response.

  • Solvent: A high-purity, volatile solvent (e.g., hexane) is used during preparation to accurately measure and load the AIs onto the dispenser matrix.[10] The solvent must fully evaporate to not interfere with the release of the AIs.

  • Dispenser Matrix: This is the physical substrate that holds the AIs and controls their release rate. Common choices include rubber septa, polyethylene vials, and specialized polymer membranes.[10] The material's porosity and chemical inertness are key factors in ensuring a consistent release profile over the intended lifespan of the lure. For extended release, porous materials like clay can also be utilized.[11]

  • Stabilizers: Pheromones, particularly unsaturated compounds, can be susceptible to degradation by UV light and oxidation.[12][13] The inclusion of antioxidants (e.g., Butylated hydroxytoluene - BHT) or UV protectants in the formulation is a critical, yet often overlooked, step to ensure lure longevity and efficacy under field conditions.

Physicochemical Properties of Methyl 2-nonenoate

A thorough understanding of the active ingredient's properties is fundamental to designing a stable and effective formulation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][3]
Molecular Weight 170.25 g/mol [1][3]
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Odor Profile Fruity, green, waxy, violet-like[1][2][14]
Boiling Point 115 °C at 21 mmHg[14]
Density ~0.895 g/mL at 25 °C[14]
Solubility Insoluble in water; Soluble in alcohol and non-polar solvents[2][3]

Section 2: Formulation Protocols

The following protocols provide a framework for creating and validating pheromone lures. All preparation steps involving solvents should be performed in a certified fume hood.

Protocol 1: Preparation of a Synergistic Pheromone Lure (H. halys Model)

Objective: To prepare rubber septa lures loaded with a primary aggregation pheromone and the synergist, methyl 2-nonenoate.

Materials:

  • Methyl 2-nonenoate (≥97% purity)

  • Primary Pheromone (e.g., synthetic H. halys aggregation pheromone)

  • High-purity hexane (HPLC grade)

  • Red rubber septa (or other suitable dispenser)

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes (10 µL, 100 µL, 1000 µL)

  • Analytical balance

  • Vortex mixer

  • Forceps

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh 10 mg of methyl 2-nonenoate and dissolve it in 1 mL of hexane to create a 10 mg/mL stock solution. Vortex until fully dissolved.

    • Prepare a separate stock solution of the primary pheromone at the same concentration (10 mg/mL) in hexane.

    • Causality Note: Creating concentrated stock solutions allows for precise and repeatable loading of small quantities onto the lures. Hexane is chosen for its high volatility, ensuring it evaporates completely without leaving a residue.

  • Lure Loading:

    • Using forceps, place a single rubber septum into a clean glass vial.

    • Using a micropipette, apply the desired volume of the primary pheromone stock solution directly onto the center of the septum.

    • Next, apply the desired volume of the methyl 2-nonenoate stock solution onto the same septum. For example, to achieve a 1:1 ratio with 100 µg of each compound, apply 10 µL of each stock solution.

    • Causality Note: Applying the solutions to the center of the dispenser ensures even absorption and a more predictable release profile.

  • Solvent Evaporation:

    • Leave the vials uncapped in the fume hood for a minimum of 30-60 minutes to allow for the complete evaporation of the hexane.[10]

    • Trustworthiness Note: Incomplete solvent evaporation is a common source of error, potentially inhibiting the lure's attractiveness or altering its release rate. This step is critical for consistency.

  • Packaging and Storage:

    • Once the solvent has fully evaporated, immediately cap the vials or seal the lures in airtight, chemically-resistant packaging (e.g., foil pouches).

    • Label each lure clearly with its composition and preparation date.

    • Store the prepared lures in a freezer at -20°C until field deployment to minimize degradation and premature loss of volatiles.[10]

PheromoneLurePreparation cluster_prep Step 1: Stock Solution Preparation cluster_load Step 2-3: Lure Loading & Evaporation cluster_store Step 4: Storage weigh_AI Weigh AIs (Pheromone & Synergist) dissolve Dissolve in Hexane weigh_AI->dissolve stock Create 10 mg/mL Stock Solutions dissolve->stock load_dispenser Apply Stock Solutions to Rubber Septum stock->load_dispenser evaporate Evaporate Solvent (30-60 min in Fume Hood) load_dispenser->evaporate package Package in Airtight Container evaporate->package store Store at -20°C package->store QualityControlWorkflow cluster_extract Sample Preparation cluster_gc GC Analysis cluster_analyze Data Analysis extract_lure Extract Lure in 10 mL Hexane inject_sample Inject Sample Extract into GC extract_lure->inject_sample prep_standards Prepare Standard Curve (Known Concentrations) inject_standards Inject Standards into GC prep_standards->inject_standards generate_curve Generate Calibration Curve (Area vs. Conc.) inject_standards->generate_curve quantify Quantify AI in Sample using Curve inject_sample->quantify generate_curve->quantify validate Result within ±10% of Target? quantify->validate

Sources

Application

Application Note &amp; Protocol: Biocatalytic Synthesis of Methyl 2-nonenoate

Introduction: The Green Synthesis of a Valuable Flavor Compound Methyl 2-nonenoate is a key ester utilized in the flavor and fragrance industry, prized for its characteristic fruity and waxy aroma.[1] Traditionally, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Green Synthesis of a Valuable Flavor Compound

Methyl 2-nonenoate is a key ester utilized in the flavor and fragrance industry, prized for its characteristic fruity and waxy aroma.[1] Traditionally, the synthesis of such flavor esters has relied on chemical methods that often require harsh reaction conditions, such as high temperatures and strong acid catalysts. These processes can lead to the formation of unwanted by-products, necessitating extensive and costly purification steps.[2]

In alignment with the principles of green and sustainable chemistry, biocatalysis has emerged as a powerful alternative for the synthesis of high-value chemicals.[3] Enzymatic reactions, particularly those employing lipases, offer remarkable specificity, operate under mild conditions, and reduce the generation of chemical waste.[3] This approach not only enhances the sustainability of the manufacturing process but also allows the synthesized flavor compounds to be labeled as "natural," a significant advantage in the food and cosmetic industries.[4]

This application note provides a detailed protocol for the biocatalytic synthesis of Methyl 2-nonenoate using an immobilized lipase, specifically Candida antarctica lipase B (CALB), commercially available as Novozym® 435. CALB is a robust and versatile enzyme known for its high efficacy in a broad range of esterification reactions.[5][6] We will explore the critical parameters influencing the reaction, present a step-by-step methodology, and discuss the underlying scientific principles that ensure a high-yield and high-purity synthesis.

Reaction Mechanism and Key Considerations

The enzymatic synthesis of Methyl 2-nonenoate proceeds via a direct esterification reaction between 2-nonenoic acid and methanol, catalyzed by a lipase. Lipases (EC 3.1.1.3) are hydrolases that, in environments with low water activity, can reverse their natural hydrolytic function to catalyze the formation of ester bonds.[7]

The generally accepted mechanism for lipase-catalyzed esterification involves a two-step process:

  • Acylation: The carboxylic acid (2-nonenoic acid) first reacts with the serine residue in the active site of the lipase to form an acyl-enzyme intermediate, releasing a molecule of water.

  • Alcoholysis: The alcohol (methanol) then attacks the acyl-enzyme intermediate, leading to the formation of the ester (Methyl 2-nonenoate) and regeneration of the free enzyme.

Several factors critically influence the efficiency and yield of this biocatalytic reaction:

  • Enzyme Selection: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym® 435, is an excellent choice due to its high stability in organic solvents, broad substrate specificity, and ease of separation from the reaction mixture.[5][8] Immobilization enhances the enzyme's stability and allows for its reuse, making the process more cost-effective.

  • Substrate Molar Ratio: The ratio of 2-nonenoic acid to methanol is a critical parameter. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a large excess of short-chain alcohols like methanol can sometimes lead to enzyme inhibition. Therefore, optimizing this ratio is crucial.

  • Temperature: Enzymatic reactions are temperature-dependent. While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation. For CALB, a temperature range of 40-60°C is generally optimal for ester synthesis.

  • Solvent System: The reaction can be performed in a non-polar organic solvent (e.g., heptane, hexane) or in a solvent-free system. A solvent can help to dissolve the substrates and reduce viscosity, but a solvent-free approach is often preferred from a green chemistry perspective, as it simplifies downstream processing and reduces waste.

  • Water Activity: The presence of water can promote the reverse reaction (hydrolysis). Therefore, maintaining a low water activity in the reaction medium is essential for achieving high ester yields. This can be accomplished by using a solvent-free system or by adding molecular sieves to the reaction mixture.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the biocatalytic synthesis of Methyl 2-nonenoate.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis A Combine 2-nonenoic acid, methanol, and solvent (optional) in a reaction vessel. B Add immobilized lipase (Novozym® 435). A->B C Incubate at controlled temperature with agitation. B->C D Monitor reaction progress (e.g., by GC or titration). C->D E Separate the immobilized enzyme (filtration). D->E F Remove unreacted substrates and solvent (if used) under reduced pressure. E->F G Purify Methyl 2-nonenoate (e.g., column chromatography). F->G H Characterize the final product (GC-MS, NMR). G->H

Caption: Overall workflow for the biocatalytic synthesis of Methyl 2-nonenoate.

Materials and Reagents
Material/ReagentGradeSupplier
2-Nonenoic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Novozym® 435 (Immobilized Candida antarctica lipase B)---Novozymes
Heptane (optional solvent)Anhydrous, ≥99%Sigma-Aldrich
Molecular Sieves (3Å, optional)---Sigma-Aldrich
Sodium Bicarbonate (5% w/v aqueous solution)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate≥97%Fisher Scientific
Silica Gel for column chromatography (optional)60 Å, 230-400 meshVWR
Equipment
  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Orbital shaker incubator

  • Rotary evaporator

  • Filtration apparatus

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Protocol

1. Reaction Setup (Solvent-Free System)

  • To a 50 mL round-bottom flask, add 1.56 g (10 mmol) of 2-nonenoic acid.

  • Add 0.48 g (15 mmol) of methanol. This corresponds to a 1:1.5 molar ratio of acid to alcohol.

  • Add 150 mg of Novozym® 435 (approximately 10% by weight of the acid substrate).

  • Seal the flask and place it in an orbital shaker incubator.

2. Enzymatic Esterification

  • Set the incubator temperature to 50°C and the agitation speed to 200 rpm.

  • Allow the reaction to proceed for 24-48 hours.

  • The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-nonenoic acid to Methyl 2-nonenoate. Alternatively, the consumption of the acid can be monitored by titration with a standard solution of NaOH.[9]

3. Product Isolation and Purification

  • After the desired conversion is achieved (typically >90%), cool the reaction mixture to room temperature.

  • Separate the immobilized enzyme by vacuum filtration. The recovered Novozym® 435 can be washed with heptane, dried, and stored for reuse in subsequent batches.[2]

  • Transfer the filtrate to a separatory funnel and wash with 20 mL of a 5% aqueous sodium bicarbonate solution to remove any unreacted 2-nonenoic acid.

  • Wash the organic layer with 20 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove excess methanol and any residual water.

  • For higher purity, the resulting crude Methyl 2-nonenoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]

4. Product Characterization

  • Confirm the identity and purity of the synthesized Methyl 2-nonenoate using GC-MS and NMR spectroscopy.

Optimization of Reaction Parameters

The following table summarizes the key parameters and their suggested ranges for optimizing the synthesis of Methyl 2-nonenoate.

ParameterRecommended RangeRationale
Temperature 40 - 60 °CBalances reaction rate and enzyme stability. CALB shows good thermal stability in this range.
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:3An excess of methanol can drive the reaction forward, but a very high excess may inhibit the enzyme.
Enzyme Loading 5 - 15% (w/w of acid)Higher enzyme concentration increases the reaction rate but also the cost. This range is a good starting point.
Reaction Time 8 - 48 hoursDepends on other parameters. The reaction should be monitored to determine the optimal time for maximum conversion.
Agitation Speed 150 - 250 rpmEnsures proper mixing of substrates and enzyme, minimizing mass transfer limitations.

Visualization of the Catalytic Cycle

The following diagram illustrates the catalytic cycle of lipase in the esterification of 2-nonenoic acid with methanol.

G E Free Lipase (E) EA Acyl-Enzyme Intermediate E->EA + 2-Nonenoic Acid P Methyl 2-nonenoate E->P + Product EA->E + Methanol W Water EA->W - H2O Acid 2-Nonenoic Acid Alcohol Methanol

Caption: Catalytic cycle of lipase in the synthesis of Methyl 2-nonenoate.

Conclusion

The biocatalytic synthesis of Methyl 2-nonenoate using immobilized Candida antarctica lipase B offers a sustainable, efficient, and highly selective alternative to traditional chemical methods. The protocol outlined in this application note provides a robust framework for researchers and drug development professionals to produce this valuable flavor ester with high purity and yield. By carefully controlling key reaction parameters, the process can be optimized for various scales of production, contributing to the advancement of green chemistry in the flavor and fragrance industry.

References

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. Available at: [Link]

  • Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciELO. Available at: [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. RSC Publishing. Available at: [Link]

  • The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. National Institutes of Health (NIH). Available at: [Link]

  • Flavor enzymatic synthesis. Divulga UAB - University research dissemination magazine. Available at: [Link]

  • High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. MDPI. Available at: [Link]

  • High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. National Institutes of Health (NIH). Available at: [Link]

  • Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. ResearchGate. Available at: [Link]

  • The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. ResearchGate. Available at: [Link]

  • Lipase catalyzed ester synthesis for food processing industries. SciELO. Available at: [Link]

  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. MDPI. Available at: [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. Available at: [Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]

  • Biocatalyzed Redox Processes Employing Green Reaction Media. Encyclopedia.pub. Available at: [Link]

  • Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. ACS Publications. Available at: [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure. Available at: [Link]

  • Reviewing research on the synthesis of CALB-catalyzed sugar esters incorporating systematic mapping principles. Taylor & Francis Online. Available at: [Link]

  • Esterification Process. Google Patents.
  • Process for producing methyl acetate from methanol and carbon monoxide using a novel catalyst system. Google Patents.
  • Efficient Enzymatic Preparation of Flavor Esters in Water. ResearchGate. Available at: [Link]

  • Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. Available at: [Link]

  • Enzyme-Based Production of Natural Flavors. Food Safety Institute. Available at: [Link]

  • Chemo-Biocascade Reactions Enabled by Metal–Organic Framework Micro-Nanoreactor. Semantic Scholar. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-nonenoate

Welcome to the technical support center for the purification of Methyl 2-nonenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-unsatu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-nonenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-unsaturated ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 2-nonenoate from its reaction byproducts. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Chemistry: Synthesis and Common Byproducts

Methyl 2-nonenoate is a valuable compound, often synthesized via olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] A common synthetic route involves the reaction of heptanal with a suitable phosphorus ylide or phosphonate carbanion.[3] While these reactions are powerful, they can generate byproducts that complicate purification.

Common Synthetic Pathways and Their Associated Byproducts:

Synthetic PathwayReactantsMajor Byproducts
Wittig Reaction Heptanal, (Carbomethoxymethyl)triphenylphosphonium halideTriphenylphosphine oxide, unreacted starting materials, (Z)-isomer of Methyl 2-nonenoate
Horner-Wadsworth-Emmons (HWE) Reaction Heptanal, Methyl diethylphosphonoacetateDialkyl phosphate salts (e.g., diethyl phosphate), unreacted starting materials
Knoevenagel Condensation Heptanal, Malonic acid, followed by esterificationUnreacted malonic acid, self-condensation products of heptanal, side-reaction products from esterification

Understanding the source of these impurities is the first step toward devising an effective purification strategy.

Visualizing the Purification Workflow

The general workflow for purifying Methyl 2-nonenoate involves a series of logical steps designed to remove specific types of byproducts. The choice of techniques will depend on the scale of the reaction and the nature of the impurities.

Purification_Workflow cluster_0 Post-Reaction Work-up cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (e.g., water, brine wash) Reaction_Mixture->Aqueous_Workup Extraction Liquid-Liquid Extraction Aqueous_Workup->Extraction Drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation (for large scale) Solvent_Removal->Distillation Chromatography Flash Chromatography (for high purity) Solvent_Removal->Chromatography Pure_Product Pure Methyl 2-nonenoate Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for Methyl 2-nonenoate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl 2-nonenoate.

FAQ 1: My crude product from a Wittig reaction is a thick, sticky solid. How do I handle this?

Answer: This is a common issue when using the Wittig reaction, as the byproduct, triphenylphosphine oxide, is a high-melting solid.

  • Troubleshooting Steps:

    • Initial Filtration: After the reaction, and before aqueous work-up, try to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or diethyl ether and cooling the mixture. The solid can then be removed by filtration.

    • Liquid-Liquid Extraction: If the triphenylphosphine oxide remains, proceed with a standard aqueous work-up. Triphenylphosphine oxide has some solubility in more polar organic solvents like ethyl acetate. A series of extractions with a less polar solvent system (e.g., a mixture of hexanes and ethyl acetate) can help partition the more polar triphenylphosphine oxide into the aqueous layer or leave it as a solid between the layers.

    • Chromatography: Flash column chromatography is highly effective for removing triphenylphosphine oxide.[4] A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., 5-10% ethyl acetate in hexanes) will effectively separate the non-polar Methyl 2-nonenoate from the more polar triphenylphosphine oxide.

FAQ 2: After my Horner-Wadsworth-Emmons (HWE) reaction, I have a water-soluble impurity that is difficult to remove. What is it and how do I get rid of it?

Answer: The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is generally water-soluble.[1][5] However, incomplete removal can lead to issues in subsequent steps.

  • Troubleshooting Steps:

    • Thorough Aqueous Washes: The key to removing the phosphate byproduct is extensive washing of the organic layer with water during the liquid-liquid extraction.[6] Perform at least 3-5 washes with deionized water. A final wash with brine (saturated NaCl solution) will help to break any emulsions and further dry the organic layer.

    • Acidic Wash: If the phosphate salt persists, a dilute acid wash (e.g., 1 M HCl) can sometimes help by ensuring the phosphate is fully protonated and more water-soluble. Be cautious if your product is acid-sensitive.

    • Filtration through a Silica Plug: If you suspect residual phosphate salts after solvent removal, you can dissolve your crude product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The polar phosphate salts will adsorb to the silica, while the less polar Methyl 2-nonenoate will elute.

FAQ 3: My final product has a low boiling point and I'm losing it during solvent removal. How can I prevent this?

Answer: Methyl 2-nonenoate has a boiling point of approximately 115 °C at 21 mmHg. While not extremely volatile, care must be taken during rotary evaporation.

  • Troubleshooting Steps:

    • Control the Vacuum: Do not apply a high vacuum immediately. Gradually decrease the pressure.

    • Use a Moderate Water Bath Temperature: Keep the water bath temperature below 40 °C.

    • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatile product that evaporates.

    • Stop at the Right Time: Do not evaporate to complete dryness. It is better to leave a small amount of solvent and remove the final traces under a gentle stream of nitrogen or by using a high-vacuum pump for a short period at room temperature.

FAQ 4: How can I remove unreacted heptanal from my product?

Answer: Heptanal can sometimes be carried through the work-up and initial purification steps.

  • Troubleshooting Steps:

    • Bisulfite Wash: Aldehydes can be selectively removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite.[7] The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.

    • Chromatography: Flash chromatography is also effective. Heptanal is more polar than Methyl 2-nonenoate and will have a lower Rf value on a silica gel TLC plate.

    • Distillation: If you are performing a distillation, the lower boiling point of heptanal (around 153 °C at atmospheric pressure) should allow for its separation from Methyl 2-nonenoate (boiling point around 214 °C at atmospheric pressure).

Experimental Protocols

Protocol 1: Purification of Methyl 2-nonenoate by Flash Column Chromatography

This protocol is ideal for obtaining high-purity Methyl 2-nonenoate, especially on a smaller scale.

  • Preparation of the Crude Sample:

    • After the aqueous work-up and drying of the organic layer, concentrate the solution under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a minimal amount of the initial chromatography eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel using a slurry method with the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Distillation

This method is suitable for larger quantities of product where high purity is required.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a Vigreux column or a packed column for efficient separation.

    • Use a vacuum pump to perform the distillation under reduced pressure, which will lower the boiling point and prevent product decomposition.

  • Distillation Procedure:

    • Place the crude Methyl 2-nonenoate in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask in a heating mantle.

    • Collect the fractions that distill at the expected boiling point of Methyl 2-nonenoate at the given pressure (e.g., ~115 °C at 21 mmHg). Discard the initial lower-boiling fraction which may contain residual solvents or impurities like heptanal.

Data at a Glance: Physical Properties of Methyl 2-nonenoate

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[8]
Molecular Weight 170.25 g/mol [8]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 115 °C at 21 mmHg
Density 0.895 g/mL at 25 °C
Refractive Index n20/D 1.444 (lit.)
Solubility Insoluble in water; soluble in non-polar solvents and ethanol.[8]

Characterization of Pure Methyl 2-nonenoate

After purification, it is crucial to confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra should be clean and match the expected chemical shifts and coupling constants for Methyl 2-nonenoate.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can be used to assess the purity of the sample, while MS will confirm the molecular weight.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).

Logical Relationships in Purification Strategy

Purification_Strategy cluster_impurities Common Byproducts cluster_methods Purification Methods Impurity Identify Primary Impurity TPO Triphenylphosphine Oxide (from Wittig) Impurity->TPO High Polarity Phosphate Phosphate Salts (from HWE) Impurity->Phosphate Water Soluble Aldehyde Unreacted Aldehyde Impurity->Aldehyde Reactive Carbonyl Chromatography Flash Chromatography TPO->Chromatography Effective Separation Extraction Aqueous Extraction Phosphate->Extraction Removes Salts Bisulfite Bisulfite Wash Aldehyde->Bisulfite Selective Removal

Sources

Optimization

Improving resolution of Methyl 2-nonenoate isomers in chromatography

Case ID: ISO-920-GC Status: Active Topic: Separation of Methyl (E)-2-nonenoate and Methyl (Z)-2-nonenoate Applicable For: Analytical Chemists, Flavor/Fragrance Researchers, QC Specialists Executive Summary Methyl 2-nonen...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-920-GC Status: Active Topic: Separation of Methyl (E)-2-nonenoate and Methyl (Z)-2-nonenoate Applicable For: Analytical Chemists, Flavor/Fragrance Researchers, QC Specialists

Executive Summary

Methyl 2-nonenoate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) exists as two geometric isomers: the trans (E) and cis (Z) forms. While the (E)-isomer typically predominates in synthesis and exhibits a fatty, melon-like odor, the (Z)-isomer possesses distinct olfactory characteristics (often described as more violet-leaf-like).

Separating these isomers is challenging because their boiling points are nearly identical, rendering standard non-polar GC columns (e.g., 5% phenyl) ineffective. Successful resolution requires exploiting polarity differences or specific


-electron interactions. 

This guide provides two validated workflows:

  • Capillary GC (Primary Method): Using high-polarity biscyanopropyl stationary phases.

  • Argentation Chromatography (Orthogonal/Prep Method): Using Silver-Ion (

    
    ) complexation for difficult matrices or purification.
    

Knowledge Base Article 001: Gas Chromatography Protocol

The Challenge: Co-elution on Non-Polar Phases

On standard non-polar columns (e.g., DB-5, HP-5), separation is driven by volatility (boiling point). Since the E/Z isomers differ minimally in boiling point, they often co-elute as a single, broad peak or a "shoulder" peak.

The Solution: Selectivity Tuning via Polarity

To separate the isomers, you must switch to a mechanism driven by dipole-dipole interactions . The carbonyl group and the double bond in Methyl 2-nonenoate are polarizable.

Recommended Stationary Phases:

  • Tier 1 (Best Resolution): Biscyanopropyl polysiloxane (e.g., HP-88, SP-2560, CP-Sil 88).

  • Tier 2 (Alternative): Ionic Liquid phases (e.g., SLB-IL111) – offers extreme polarity.[1]

  • Tier 3 (Acceptable): PEG/Wax phases (e.g., DB-Wax) – may provide partial resolution but often less than biscyanopropyl.

Validated Method Parameters

Use the following starting conditions for a biscyanopropyl column.

ParameterSettingRationale
Column HP-88 or SP-2560 (60m or 100m

0.25mm

0.20µm)
Long column length provides the necessary theoretical plates (

) for difficult isomer pairs.
Carrier Gas Hydrogen (40 cm/sec) or Helium (25 cm/sec)Hydrogen provides the best efficiency at higher velocities, reducing run time without sacrificing resolution.
Inlet Temp 250°CEnsures rapid volatilization of the ester.
Split Ratio 50:1 to 100:1Critical: High split ratios sharpen the peaks, minimizing band broadening that obscures resolution.
Oven Program 140°C (hold 5 min)

4°C/min

220°C
Isothermal hold at the start allows the stationary phase to interact maximally with the double bond geometry.
Detector FID (260°C)Standard detection for hydrocarbons/esters.
Elution Order

On highly polar biscyanopropyl columns, the elution order for unsaturated esters (FAMEs model) is typically:

  • First Eluting: Trans (E) Isomer

  • Second Eluting: Cis (Z) Isomer

Note: The "trans" isomer is generally less polar and interacts less strongly with the cyano- groups than the "cis" isomer, leading to earlier elution [1, 2].

Knowledge Base Article 002: Argentation Chromatography (Ag-Ion)

When to Use This Method
  • Validation: You observe a peak in GC but aren't sure if it's the Z-isomer or an impurity.

  • Purification: You need to isolate the Z-isomer for sensory testing.

  • Thermal Instability: If your sample degrades at GC temperatures (rare for this molecule, but possible in complex matrices).

The Mechanism: Charge-Transfer Complexation

Silver ions (


) form reversible charge-transfer complexes with the 

-electrons of carbon-carbon double bonds.
  • Cis (Z) Isomers: The "bent" structure makes the

    
    -cloud more sterically accessible to the 
    
    
    
    ion, resulting in a stronger complex .
  • Trans (E) Isomers: The "straight" structure sterically hinders the approach of the silver ion, resulting in a weaker complex .

Result: The Cis isomer is retained significantly longer than the Trans isomer.

Workflow Diagram: Method Selection & Mechanism

IsomerSeparation Start Sample: Methyl 2-Nonenoate (E/Z Mixture) Decision Goal: Analytical or Prep? Start->Decision GC_Path Analytical (Quantitation) Decision->GC_Path Quant/Routine LC_Path Preparative / Validation Decision->LC_Path Purify/Verify GC_Mech Mechanism: Polarity (Dipole) Column: Biscyanopropyl (HP-88) Result: Trans elutes FIRST GC_Path->GC_Mech LC_Mech Mechanism: Ag+ Complexation Column: Ag-Ion / Ag-TLC Result: Cis elutes LAST (Stronger Complex) LC_Path->LC_Mech

Caption: Decision matrix for selecting between GC (Polarity-based) and Ag-Ion (Complexation-based) methods. Note the consistent elution order logic (Trans first).

Troubleshooting & FAQs

Q1: My peaks are tailing significantly. Is this a column issue?

Diagnosis: Methyl 2-nonenoate is an ester, but if your sample contains trace free acid (2-nonenoic acid) due to hydrolysis, it will tail on non-polar and some polar columns. Fix:

  • Derivatization Check: Ensure the sample is fully methylated. Treat with diazomethane or

    
    -methanol to convert any free acid to the methyl ester.
    
  • Activity: If the ester itself is tailing, the column liner may be active. Replace the liner with a deactivated, split-flow liner containing glass wool.

Q2: I see three peaks instead of two. What is the third?

Analysis: In 2-alkenoates, the double bond is conjugated with the carbonyl. However, during synthesis or thermal stress, the double bond can migrate to the 3-position (deconjugation). Identification:

  • Peak 1/2: Methyl (E/Z)-2-nonenoate.

  • Peak 3: Methyl 3-nonenoate (Positional isomer).

  • Action: Run a GC-MS. The mass spectrum of the 2-isomer (conjugated) is distinct from the 3-isomer (non-conjugated). The 2-isomer typically shows a more intense molecular ion or specific fragmentation related to the conjugated system [3].

Q3: Can I use a standard Wax (PEG) column?

Answer: Yes, but with caveats. A DB-Wax column is polar, but it relies on hydrogen bonding and dipole interactions. It is often less selective for geometric isomers than the specific biscyanopropyl phases (like HP-88) designed for FAMEs. You may achieve partial separation (valley between peaks) rather than baseline resolution.

Q4: How do I validate which peak is which without standards?

Protocol (Self-Validating):

  • Thermodynamic Assumption: The (E)-isomer is generally more thermodynamically stable. In a synthesized mixture (e.g., Knoevenagel condensation or Horner-Wadsworth-Emmons), the major peak is almost always the (E)-isomer.

  • Ag-Ion Confirmation: Pass the sample through a silver-ion SPE cartridge. The fraction that elutes first (with non-polar solvent) will be enriched in the Trans isomer. The fraction that requires a polar solvent to elute will be the Cis isomer. Inject these fractions into your GC to confirm retention times [4].

References

  • Sigma-Aldrich. (n.d.). GC Column Selection Guide: FAMEs and Geometric Isomers. Retrieved from

  • Delmonte, P., & Rader, J. I. (2007). Evaluation of gas chromatographic methods for the determination of trans fat. Analytical and Bioanalytical Chemistry.
  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-nonenoate Spectra and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Dobson, G., Christie, W. W., & Nikolova-Damyanova, B. (1995). Silver Ion Chromatography of Lipids and Fatty Acids.[2] Journal of Chromatography B. (Foundational text on Ag-Ion mechanism).

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Stabilization of Methyl 2-Nonenoate

[1] Executive Summary Methyl 2-nonenoate (CAS: 111-79-5), often known by trade names such as Neofolione, is an -unsaturated ester used widely in fragrance and flavor synthesis.[1] While it lacks the aggressive reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), often known by trade names such as Neofolione, is an


-unsaturated ester used widely in fragrance and flavor synthesis.[1] While it lacks the aggressive reactivity of simple acrylates, it is thermodynamically predisposed to autoxidation  and oxidative oligomerization  (gumming) rather than rapid chain-growth polymerization.[1]

This guide provides a self-validating storage protocol to prevent the formation of oxidation byproducts (hydroperoxides) and oligomers, ensuring the material retains its characteristic violet-leaf/melon olfactory profile and chemical purity.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the enemy. Methyl 2-nonenoate degrades primarily through two distinct but interconnected pathways.

The Mechanisms[1][2]
  • Autoxidation (Primary Threat): Oxygen attacks the double bond or the allylic position, forming hydroperoxides. These unstable intermediates decompose into aldehydes (off-odors) and free radicals that initiate cross-linking.[1]

  • Radical Oligomerization (Secondary Threat): Triggered by heat, light, or peroxides, the

    
    -unsaturated double bond undergoes radical addition, forming dimers and trimers. This increases viscosity and lowers volatility.
    
Degradation Pathway Diagram

The following diagram illustrates the cascade from environmental exposure to physical degradation.

DegradationMechanism Start Methyl 2-Nonenoate (Monomer) Radical Peroxyl Radical Formation Start->Radical H-abstraction Trigger Triggers: UV Light, Heat, O2 Trigger->Radical Inter Hydroperoxides (Unstable) Radical->Inter +O2 End1 Aldehydes/Acids (Rancid Odor/Yellowing) Inter->End1 Cleavage End2 Oligomers/Gums (Viscosity Increase) Inter->End2 Cross-linking

Figure 1: Mechanistic pathway showing how environmental triggers lead to both chemical spoilage (End1) and physical thickening (End2).[1]

Module 2: The "Gold Standard" Storage Protocol

This protocol is designed to be self-validating .[1] If the Refractive Index (RI) shifts by >0.002 from the Certificate of Analysis (CoA) value, the protocol has been breached.

Material Specifications
PropertyValueCritical Note
Boiling Point 115°C @ 21 mmHgHigh vacuum required for purification.[1]
Flash Point ~91°C (196°F)Combustible; keep away from open flames.
Refractive Index 1.440 – 1.447 (20°C)Primary QC Checkpoint.
Solubility Soluble in alcohol, oilsInsoluble in water.
Step-by-Step Storage Workflow

Step 1: Receipt & QC

  • Upon arrival, immediately measure the Refractive Index (RI).

  • Validation: If RI > 1.447, significant oligomerization has already occurred. Reject the batch.

Step 2: Aliquoting (The "Single-Use" Rule)

  • Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.[1]

  • Dispense the bulk material into amber glass vials with Teflon-lined caps. Fill volume should be near capacity to minimize headspace.

Step 3: Inert Gas Sparging

  • Do not just blanket; sparge. Insert a glass pipette connected to an Argon line (Argon is heavier than air and displaces oxygen more effectively than Nitrogen) into the liquid.

  • Bubble gently for 30-60 seconds per 100mL.

  • Why? This removes dissolved oxygen that drives the autoxidation mechanism described in Module 1.

Step 4: Temperature Control

  • Short-term (< 1 month): Store at 4°C (Refrigerator).

  • Long-term (> 1 month): Store at -20°C (Freezer).

  • Note: The material may solidify or become viscous at -20°C. Allow to warm to room temperature before opening to prevent condensation.[1]

StorageWorkflow Receipt 1. Receipt & QC Check (Measure Refractive Index) Decision Is RI within 1.440 - 1.447? Receipt->Decision Reject REJECT BATCH (Oligomerized) Decision->Reject No Aliquot 2. Aliquot into Amber Glass Vials Decision->Aliquot Yes Sparge 3. Argon Sparging (Remove Dissolved O2) Aliquot->Sparge Seal 4. Seal with Teflon-Lined Cap Sparge->Seal Store 5. Store at -20°C Seal->Store

Figure 2: Operational workflow for processing incoming Methyl 2-nonenoate to ensure long-term stability.

Module 3: Inhibitor Management

Commercial Methyl 2-nonenoate is typically stabilized with BHT (Butylated hydroxytoluene) at 200–500 ppm.[1]

When to Remove Inhibitors
  • For Storage: NEVER remove the inhibitor. It is the only line of defense against radical propagation.

  • For Synthesis/Analysis: Remove only immediately before use if the inhibitor interferes with catalysis (e.g., Metathesis or specific Michael additions).

Protocol: Removal of BHT

Method A: Column Chromatography (Recommended)

  • Prepare a small column with Basic Alumina (activated).

  • Dilute Methyl 2-nonenoate in a non-polar solvent (e.g., Hexane or Pentane) at a 1:1 ratio.

  • Pass through the column.[2][3] The phenolic BHT binds to the basic alumina; the ester passes through.

  • Concentrate the filtrate via rotary evaporation (bath temp < 40°C).

Method B: Caustic Wash (High Risk)

  • Warning: Esters can hydrolyze in strong base. Use Method A if possible.

  • Wash the organic phase with cold 5% NaOH solution, followed by brine, then dry over MgSO4.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to pale yellow. Is it compromised?

  • Diagnosis: Yellowing indicates the formation of conjugated diketones or Schiff base-like chromophores resulting from oxidation .[1]

  • Action: Check the Refractive Index.[4][5] If it is within spec, the chemical purity may still be >95%, and it can be purified via vacuum distillation. If the liquid is thick/syrupy, discard it.

Q2: My reaction yield is low, and I suspect the BHT is interfering.

  • Diagnosis: BHT is a radical scavenger.[2][3] If your reaction involves radical intermediates (e.g., radical polymerization or certain halogenations), BHT will quench the reaction.

  • Action: Follow Method A in Module 3 to remove BHT. Note that once BHT is removed, the clock starts ticking; use the material within 4 hours.

Q3: Can I store this in plastic containers?

  • Answer: No.

  • Reasoning: Methyl 2-nonenoate is an organic ester that can leach plasticizers (phthalates) from PVC or soften LDPE.[1] Furthermore, plastics are permeable to oxygen over time. Always use Glass or Stainless Steel .

Q4: The material arrived frozen. How do I thaw it safely?

  • Protocol: Place the sealed container in a desiccator or on a benchtop and allow it to reach room temperature naturally.

  • Critical: Do NOT open the cap while cold. Moisture from the air will condense inside the cold liquid, leading to hydrolysis (formation of 2-nonenoic acid + methanol).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5368076, Methyl 2-nonenoate. Retrieved from [Link]

  • The Good Scents Company (2023). Methyl (E)-2-nonenoate: Organoleptic Properties and Stability.[1] Retrieved from [Link]

  • Kumarathasan, R., et al. (1992). Autoxidation and yellowing of methyl linolenate.[6] Progress in Lipid Research, 31(2), 109-126.[1][6] (Contextual grounding for autoxidation of unsaturated esters). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Methyl 2-nonenoate

Welcome to the technical support center for the analysis of Methyl 2-nonenoate via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 2-nonenoate via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting ¹H and ¹³C NMR spectra for this α,β-unsaturated ester. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of Methyl 2-nonenoate shows more signals in the vinylic region than expected. What could be the cause?

A1: The most common reason for observing multiple sets of signals in the vinylic region (typically δ 5.5-7.5 ppm) is the presence of both (E) and (Z) geometric isomers of Methyl 2-nonenoate. The restricted rotation around the C2=C3 double bond gives rise to these two distinct stereoisomers, each with a unique set of NMR signals.

Causality and Identification:

The electronic environment of the vinylic protons (H-2 and H-3) differs significantly between the (E) (trans) and (Z) (cis) isomers. This difference in spatial arrangement leads to distinct chemical shifts and, most diagnostically, different vicinal coupling constants (³JH2-H3).

  • (E) -isomer (trans): The two vinylic protons are on opposite sides of the double bond. This arrangement typically results in a larger coupling constant, generally in the range of 12-18 Hz .[1]

  • (Z) -isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 6-12 Hz .[1]

Troubleshooting Protocol:

  • Measure the Coupling Constants: Carefully calculate the J-coupling for each set of doublet of doublets (or more complex multiplets) in the vinylic region.

  • Assign the Isomers: The multiplet with the larger coupling constant corresponds to the (E)-isomer, while the one with the smaller coupling constant belongs to the (Z)-isomer.

  • Quantify the Isomeric Ratio: Integrate the signals corresponding to a specific proton (e.g., H-2) for both isomers to determine their relative abundance in the sample.

Q2: I'm having trouble assigning the vinylic protons (H-2 and H-3) for each isomer. How can I differentiate them?

A2: Differentiating between the α-proton (H-2) and the β-proton (H-3) in an α,β-unsaturated ester is based on their chemical environment and coupling patterns.

Expertise-Driven Insights:

The H-3 proton is deshielded by the electron-withdrawing carbonyl group through conjugation, causing it to appear further downfield (at a higher ppm value) compared to the H-2 proton. Additionally, H-3 will show coupling to the adjacent methylene group (-CH₂-) at the C-4 position.

Step-by-Step Assignment Workflow:

  • Identify the Downfield Multiplet: For a given isomer, the multiplet at the higher chemical shift belongs to H-3.

  • Analyze the Coupling Pattern:

    • H-3: Will appear as a doublet of triplets (dt) or a multiplet due to coupling with H-2 (³JH2-H3) and the two H-4 protons (³JH3-H4).

    • H-2: Will appear as a doublet (d) due to coupling only with H-3 (³JH2-H3).

  • Confirm with 2D NMR: If available, a COSY (Correlation Spectroscopy) experiment will show a cross-peak between H-3 and the H-4 protons, definitively confirming the assignment.

Diagram of H-3 Coupling:

Caption: Spin-spin coupling interactions for the H-3 proton.

Q3: The aliphatic region of my ¹H NMR spectrum is very crowded. How can I assign the different methylene groups?

A3: The aliphatic chain of Methyl 2-nonenoate (C4 to C8) often presents a challenge due to signal overlap. A combination of 1D and 2D NMR techniques is the most reliable approach for unambiguous assignment.

Self-Validating Protocol for Aliphatic Chain Assignment:

  • Identify Key Signals in the 1D Spectrum:

    • H-4 protons: These are adjacent to the double bond and will be deshielded relative to the other methylene groups, typically appearing around δ 2.0-2.3 ppm. They will show coupling to H-3.

    • H-8 protons: These are adjacent to the terminal methyl group (H-9) and will appear as a sextet or multiplet.

    • H-9 protons (methyl group): This will be the most upfield signal, appearing as a triplet around δ 0.9 ppm due to coupling with the H-8 protons.

  • Utilize 2D COSY NMR: A COSY spectrum will reveal the connectivity of the entire spin system.

    • Start at the well-resolved H-4 signal and "walk" down the chain by identifying successive cross-peaks: H-4 to H-5, H-5 to H-6, and so on, until you reach the H-8 and H-9 protons.

COSY Connectivity Workflow:

COSY_Workflow H3 H-3 H4 H-4 H3->H4 H5 H-5 H4->H5 H6 H-6 H5->H6 H7 H-7 H6->H7 H8 H-8 H7->H8 H9 H-9 H8->H9

Caption: Sequential assignment of protons using COSY correlations.

¹H and ¹³C NMR Data for Methyl 2-nonenoate

The following tables summarize the expected chemical shifts for the (E) and (Z) isomers of Methyl 2-nonenoate. These values are compiled from spectral databases and literature precedents for similar α,β-unsaturated esters and should be used as a guide for spectral interpretation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl 2-nonenoate (CDCl₃)

Proton(E)-Methyl 2-nonenoate(Z)-Methyl 2-nonenoateMultiplicity
H-2~5.8~6.1d
H-3~6.9~6.3dt
H-4~2.2~2.6m
H-5 to H-7~1.3-1.5~1.3-1.5m
H-8~1.3~1.3m
H-9~0.9~0.9t
-OCH₃~3.7~3.7s
³JH2-H3~15.6 Hz ~11.6 Hz

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 2-nonenoate (CDCl₃)

Carbon(E)-Methyl 2-nonenoate(Z)-Methyl 2-nonenoate
C-1 (C=O)~167~166
C-2~121~120
C-3~149~148
C-4~32~28
C-5 to C-8~22-31~22-31
C-9~14~14
-OCH₃~51~51
Q4: I see some unexpected small peaks in my spectrum. How can I identify potential impurities?

A4: Impurities can arise from starting materials, side reactions, or the workup process. Knowing the synthetic route is crucial for predicting likely contaminants. A common synthesis for Methyl 2-nonenoate is the Horner-Wadsworth-Emmons reaction between heptanal and a phosphonate ester, followed by esterification.

Potential Impurities and their Characteristic Signals:

  • Heptanal (starting material): Look for a characteristic aldehyde proton signal around δ 9.7 ppm (triplet).

  • Malonic Acid (if used in synthesis): A broad singlet for the acidic protons (can be exchanged with D₂O) and a singlet for the CH₂ group around δ 3.4 ppm.

  • Solvents from workup: Residual solvents like diethyl ether (δ 1.2, 3.5 ppm), ethyl acetate (δ 1.2, 2.0, 4.1 ppm), or hexane (multiple signals ~δ 0.9-1.3 ppm) are common.[2]

  • Water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration. In CDCl₃, it is often seen around δ 1.6 ppm.

Troubleshooting Impurities:

  • D₂O Shake: To identify exchangeable protons (e.g., from acidic or alcoholic impurities), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The signals from these protons will disappear.

  • Spiking: If you suspect a specific impurity, add a small amount of the pure substance to your NMR sample and see if the corresponding peaks increase in intensity.

  • Consult a Reference: Use a reliable source for the chemical shifts of common laboratory solvents and reagents.[2]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

Objective: To prepare a sample of Methyl 2-nonenoate suitable for high-resolution ¹H and ¹³C NMR spectroscopy.

Materials:

  • Methyl 2-nonenoate sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vial

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of your purified Methyl 2-nonenoate into a clean, dry vial.

  • Dissolve in Solvent: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filter the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic solid impurities that can degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Spectrometer Insertion: Insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's depth gauge before placing it in the magnet.

Causality: Filtering the sample is a critical step. Suspended solid particles will disrupt the homogeneity of the magnetic field, leading to broad peaks and poor resolution, which can obscure fine coupling details necessary for isomer differentiation.

References

Sources

Troubleshooting

Matrix effects in the mass spectrometry of Methyl 2-nonenoate

Case Reference: MN-2026-QC | Status: Active Subject: Troubleshooting Matrix Effects & Signal Instability in Mass Spectrometry Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MN-2026-QC | Status: Active

Subject: Troubleshooting Matrix Effects & Signal Instability in Mass Spectrometry Assigned Scientist: Dr. A. Vance, Senior Application Specialist[1]

Executive Summary: The "Phantom" Matrix Effect

Methyl 2-nonenoate (M2N) presents a unique analytical paradox. Users often report "matrix effects" (signal suppression) when the root cause is frequently volatility or enzymatic degradation . Because M2N is an


-unsaturated ester with high vapor pressure (

mmHg at 25°C) and moderate lipophilicity (LogP ~3.5–4.0), it behaves differently than the stable drugs most bioanalytical assays are built for.

This guide distinguishes between True Matrix Effects (Ionization competition) and Apparent Matrix Effects (Sample loss/degradation) and provides validated workflows to resolve them.

Module 1: Diagnostic Triage

Is it the Matrix or the Molecule?

Before altering instrument parameters, you must isolate the failure mode. Use this decision matrix to diagnose the source of signal loss.

The "Post-Extraction Spike" Protocol

To quantify the Matrix Factor (MF) accurately, do not rely on standard calibration curves alone. You must perform a post-extraction spike experiment.

Step-by-Step Methodology:

  • Set A (Neat Standard): M2N spiked into pure mobile phase/solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix (plasma/tissue), then spike M2N into the final eluate.

  • Set C (Pre-Extraction Spike): Spike M2N into matrix, then extract.

Calculation:

  • Matrix Factor (MF):

    
    
    
    • Interpretation:

      
       = Suppression; 
      
      
      
      = Enhancement.[2]
  • Recovery (RE):

    
    
    
    • Interpretation: Low RE indicates extraction inefficiency or volatility loss, not ionization suppression.

Diagnostic Logic Flow

MatrixDiagnosis Start Signal Loss Detected CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Start->CalcMF CheckMF Is MF < 0.8? CalcMF->CheckMF TrueMatrix TRUE MATRIX EFFECT (Ion Suppression) CheckMF->TrueMatrix Yes CheckRec Check Recovery (RE) (Set C / Set B) CheckMF->CheckRec No (MF ≈ 1.0) Switch to APCI or GC-MS Switch to APCI or GC-MS TrueMatrix->Switch to APCI or GC-MS Volatility APPARENT MATRIX EFFECT (Volatility/Adsorption) CheckRec->Volatility Low Recovery (<50%) Enzyme ENZYMATIC DEGRADATION (Esterase Activity) CheckRec->Enzyme Good Recovery but Unstable over time Eliminate Evaporation Steps Eliminate Evaporation Steps Volatility->Eliminate Evaporation Steps Add Eserine/Fluoride to Matrix Add Eserine/Fluoride to Matrix Enzyme->Add Eserine/Fluoride to Matrix

Figure 1: Diagnostic decision tree to distinguish ionization suppression from recovery issues.

Module 2: GC-MS Specific Troubleshooting

Primary Challenge: Active Sites & Co-elution

M2N is analyzed primarily by GC-MS due to its volatility.[1] However, "matrix effects" in GC often manifest as Enhancement (Matrix-Induced Chromatographic Response Enhancement) rather than suppression.

Issue: The "Priming" Effect

Symptom: Standards in solvent show poor peak shape/intensity, but standards in matrix look better. Mechanism: Matrix components (high-boiling lipids) coat active sites (silanol groups) in the liner and column, preventing M2N from adsorbing. This makes the matrix sample appear to have higher sensitivity, leading to quantification errors.

Corrective Actions:

Component Recommendation Technical Rationale

| Inlet Liner | Ultra-Inert, dimpled, wool-packed | Wool increases surface area for vaporization but must be deactivated to prevent adsorption of the


-unsaturated ester.[1] |
| Column  | Wax (PEG) or 5%-Phenyl | Wax columns (e.g., DB-WAX) separate the cis/trans isomers of M2N effectively.[1] |
| Analyte Protectants  | Add Sorbitol or Gulonolactone | These compounds sacrifice themselves to cover active sites, equalizing response between solvent and matrix.[1] |

Module 3: LC-MS/MS Specific Troubleshooting

Primary Challenge: Phospholipid Suppression

If analyzing M2N metabolites or using LC-MS for high throughput, Phospholipids (PLs) are the enemy. They co-elute and compete for charge in the ESI droplet.

The Phospholipid Trap

M2N is lipophilic. In Reversed-Phase (C18) chromatography, it elutes late, often in the same window as Phosphatidylcholines (m/z 184 fragment).

Workflow: Phospholipid Removal Do not use simple Protein Precipitation (PPT). It fails to remove lipids. Recommended Protocol: Supported Liquid Extraction (SLE)

  • Load: Apply 200 µL plasma (diluted 1:1 with buffer) to SLE cartridge (diatomaceous earth).

  • Wait: Allow 5 minutes for absorption.

  • Elute: Use Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It extracts the hydrophobic M2N but leaves the most polar phospholipids on the silica.

  • Caution: Do NOT evaporate to dryness under high heat/N2 flow. M2N will sublime.

    • Fix: Add a "keeper" solvent (e.g., 10 µL dodecane) or stop evaporation when 50 µL remains.

LC-MS Ionization Pathway

LCMS_Pathway Sample Biological Sample (Plasma/Urine) Interference Phospholipids (Glycerophosphocholines) Sample->Interference Analyte Methyl 2-nonenoate (M2N) Sample->Analyte ESI ESI Source (Charge Competition) Interference->ESI High Surface Activity Analyte->ESI Lower Surface Activity Suppression Signal Suppression (Matrix Effect) ESI->Suppression PLs monopolize droplet surface

Figure 2: Mechanism of ESI suppression by co-eluting phospholipids.[1]

Module 4: Internal Standard (IS) Strategy

The Ultimate Validator

The choice of Internal Standard is the single most critical factor in compensating for matrix effects.

Q: Can I use Methyl decanoate as an IS? A: No. While structurally similar, Methyl decanoate lacks the double bond. It will not track the specific adsorption (GC) or ionization efficiency (LC) changes of M2N perfectly.

Hierarchy of Internal Standards:

  • Gold Standard: Methyl 2-nonenoate-d3 (Deuterated).

    • Why: Identical retention time, identical chemical properties. Compensates for both extraction loss and ionization suppression.

  • Silver Standard: Methyl 2-octynoate (Alkyne analog).

    • Why: Closer electronic structure to the alkene than a saturated alkane.

  • Bronze Standard: Ethyl 2-nonenoate .

    • Why: Homologous series. Elutes slightly later, but shares the

      
      -unsaturated ester chemistry.
      

Module 5: Stability & Degradation (Bioanalysis)

The Hidden "Matrix Effect"

Problem: M2N disappears in plasma even with no ionization suppression. Cause: Plasma esterases hydrolyze M2N into 2-Nonenoic Acid . This is a chemical stability issue, not a mass spec issue.

Stabilization Protocol:

  • Collection: Collect blood into tubes containing Sodium Fluoride (NaF) or Potassium Oxalate .

  • Inhibitor: Add Eserine (Physostigmine) or PMSF immediately upon plasma separation to block esterase activity.

  • Temperature: Process all samples on ice (4°C).

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5368076, Methyl 2-nonenoate. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

Sources

Optimization

Enhancing the volatility of Methyl 2-nonenoate for headspace analysis

Ticket ID: M2N-HS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Enhancing Vapor Phase Concentration (Volatility) for HS-GC/MS Executive Summary & Physicochemical Profile[1][2][3] User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M2N-HS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Enhancing Vapor Phase Concentration (Volatility) for HS-GC/MS

Executive Summary & Physicochemical Profile[1][2][3]

User Query: "I am struggling to get sufficient sensitivity for Methyl 2-nonenoate in my headspace analysis. How can I 'make it more volatile'?"

Specialist Response: Strictly speaking, you cannot change the inherent vapor pressure of Methyl 2-nonenoate (M2N) without altering temperature. However, you can dramatically increase its concentration in the headspace phase (


) by manipulating the partition coefficient (

) and the phase ratio (

).

M2N is a fatty acid methyl ester (FAME) with a "violet/melon" odor profile. It is hydrophobic and has a relatively high boiling point (~216°C), making it a "semi-volatile." In aqueous matrices, it faces a thermodynamic conflict: it wants to leave the water (hydrophobicity) but lacks the vapor pressure to easily enter the gas phase at room temperature.

Physicochemical Data Table
ParameterValueAnalytical Implication
Boiling Point 216–218°CRequires elevated incubation temperatures (>60°C) to generate sufficient vapor pressure.
LogP (Hydrophobicity) ~3.5–4.0 (Est.)Highly soluble in organic solvents (high

), poorly soluble in water (low

).
Vapor Pressure Low (<1 mmHg @ 25°C)Static headspace alone may struggle; SPME concentration is recommended.
Matrix Sensitivity HighPresence of ethanol/lipids will drastically reduce headspace signal (Matrix Effect).

Core Optimization Modules

Module A: Thermodynamic Modification (Temperature)

The Principle: Vapor pressure increases exponentially with temperature (Arrhenius relationship). The Risk: M2N is an


-unsaturated ester. Excessive heat (>100°C) or prolonged equilibration can lead to isomerization (cis/trans shifts) or oxidation.

Recommended Protocol:

  • Start: 60°C for 20 minutes.

  • Increment: Increase by 10°C steps up to 90°C.

  • Stop: If peak area plateaus or degradation products (e.g., aldehydes) appear.

Module B: Matrix Modification (Salting Out)

The Principle: The "Salting Out" effect is the most powerful lever for hydrophobic esters in aqueous samples. Adding a strong electrolyte hydrates the salt ions, effectively "stealing" the water molecules that were solubilizing the small amount of M2N. This forces the M2N into the headspace.

Mechanism Visualization (Graphviz):

SaltingOutMechanism cluster_0 Without Salt cluster_1 With NaCl (Saturation) Water1 Water Molecules M2N1 Methyl 2-nonenoate (Solubilized) Water1->M2N1 Weak Hydration Shell Salt Na+ / Cl- Ions Water2 Water Molecules Salt->Water2 Strong Ion-Dipole Attraction M2N2 Methyl 2-nonenoate (Ejected to Headspace) Water2->M2N2 Repulsion

Caption: The addition of salt creates high-affinity ion-dipole interactions with water, reducing the free water available to solvate the ester, thereby driving it into the gas phase.

Standard Operating Procedure (Salting Out):

  • Preparation: Weigh 3.6g of Sodium Chloride (NaCl) into a 20mL headspace vial.

  • Sample Addition: Add 10mL of the aqueous sample (creating a saturated solution).

  • Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

  • Vortex: Vortex for 30 seconds to dissolve the salt. Note: Some undissolved salt at the bottom is acceptable and ensures saturation.

Extraction Technique: SPME Fiber Selection

Static headspace (loop injection) relies solely on equilibrium concentration. Solid Phase Microextraction (SPME) adds a concentration step, acting as a "chemical pump" that pulls analyte from the headspace, shifting the equilibrium further.

Fiber Selection Guide for Methyl 2-nonenoate:

Fiber TypeCoating Color (Hub)SuitabilitySpecialist Verdict
PDMS (100 µm) RedNon-polar volatilesRecommended. Excellent capacity for M2N; minimizes water uptake.
DVB/CAR/PDMS GreyBroad range (Volatiles/Semi-volatiles)Alternative. Good if analyzing M2N alongside lighter volatiles.
Polyacrylate WhitePolar semi-volatilesAvoid. Too polar; will extract excess water and matrix noise.
CAR/PDMS BlackGases/Low MWAvoid. Pores are too small; M2N may be irreversibly adsorbed or excluded.

Troubleshooting & FAQs

Q1: I added salt, but my signal decreased. Why?

  • Diagnosis: You are likely analyzing M2N in an organic solvent (like ethanol or oil) rather than water.

  • Explanation: Salting out only works in aqueous matrices. In high-ethanol samples, salt can actually induce phase separation or "oil out" the matrix unpredictably, sometimes trapping the analyte in the oily layer rather than the headspace.

  • Fix: Dilute your organic sample with water (e.g., 1:10) before adding salt. This restores the "repulsive" force needed to drive M2N into the headspace.

Q2: My peak area reproducibility is poor (RSD > 10%).

  • Diagnosis: Inconsistent Phase Ratio (

    
    ).
    
  • Equation:

    
    
    
  • Explanation: For compounds with high

    
     (like M2N in some matrices), the phase ratio is critical. Small variations in pipetting (e.g., 9.8mL vs 10.2mL) significantly alter the available headspace volume.
    
  • Fix: Use an automated pipette for sample preparation. Ensure vials are identical (same manufacturer).

Q3: Should I use Static Headspace or SPME?

  • Decision Matrix:

    • Concentration > 10 ppm: Static Headspace is sufficient and more robust.

    • Concentration < 1 ppm (Trace): SPME is mandatory. M2N has low native volatility; the concentration factor of the fiber is required for trace detection.

Troubleshooting Logic Flow:

Troubleshooting Start Issue: Low Sensitivity for Methyl 2-nonenoate CheckMatrix Is Matrix Aqueous? Start->CheckMatrix AddSalt Action: Add NaCl to Saturation (Salting Out) CheckMatrix->AddSalt Yes Dilute Action: Dilute 1:10 with Water, Then Add Salt CheckMatrix->Dilute No (Ethanol/Oil) CheckTemp Check Incubation Temp AddSalt->CheckTemp Dilute->CheckTemp IncreaseTemp Action: Increase to 80°C CheckTemp->IncreaseTemp < 60°C CheckFiber Check Extraction Mode CheckTemp->CheckFiber > 60°C SwitchSPME Action: Switch to SPME (100µm PDMS) CheckFiber->SwitchSPME Using Static HS Review GC Parameters Review GC Parameters CheckFiber->Review GC Parameters Already using SPME

Caption: Step-by-step diagnostic workflow for resolving low sensitivity issues with Methyl 2-nonenoate.

References

  • Kolb, B., & Ettre, L. S. (2006). Static Headspace-Gas Chromatography: Theory and Practice. Wiley-Interscience.

    
     and 
    
    
    
    values).
  • Sigma-Aldrich (Supelco). (n.d.). SPME Fiber Selection Guide. (Specifics on PDMS vs. Carboxen fibers for esters).

  • Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols. (Methodology for optimizing time/temp profiles).

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2-nonenoate Properties. NIST Chemistry WebBook.

  • Yang, C., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry. (Demonstrates salting out efficiency for flavor esters).

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of (E)- and (Z)-Methyl 2-Nonenoate Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can be a pivotal determinant of its biological activity. This guide delves into a comparative an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can be a pivotal determinant of its biological activity. This guide delves into a comparative analysis of the (E) and (Z) isomers of methyl 2-nonenoate, α,β-unsaturated esters with potential applications in various fields. While both isomers share the same molecular formula and connectivity, their distinct geometric configurations around the carbon-carbon double bond are hypothesized to impart divergent biological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known attributes of these isomers, alongside a framework for their comparative biological evaluation, even in the absence of extensive direct comparative studies in the current literature.

Introduction: The Significance of Geometric Isomerism in Bioactivity

Geometric isomers, also known as cis-trans or (Z)-(E) isomers, arise from restricted rotation around a double bond. The Cahn-Ingold-Prelog priority rules provide a systematic way to designate these isomers, with (Z) (from the German zusammen, meaning "together") indicating that the higher-priority substituents are on the same side of the double bond, and (E) (from the German entgegen, meaning "opposite") indicating they are on opposite sides.[1][2] This seemingly subtle structural difference can lead to profound variations in physical, chemical, and, most importantly, biological properties.[3] The distinct three-dimensional shapes of (E) and (Z) isomers can dictate how they interact with biological targets such as enzymes and receptors, leading to differences in efficacy, potency, and even the nature of the biological response.

Methyl 2-nonenoate, a nine-carbon ester, exists as two such geometric isomers. While the (E)-isomer is more commonly encountered and has found use in the flavor and fragrance industry for its fruity and green aroma, the biological potential of both isomers remains largely underexplored in a comparative context.[4][5] This guide will synthesize the available information and provide a scientifically grounded rationale and methodology for a head-to-head comparison of their biological activities.

Physicochemical Properties and Synthesis of (E)- and (Z)-Methyl 2-Nonenoate

A molecule's biological activity is intrinsically linked to its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed experimental data for the (Z)-isomer is scarce, the properties of the more common (E)-isomer are documented.

Property(E)-Methyl 2-nonenoate(Z)-Methyl 2-nonenoate
Molecular Formula C₁₀H₁₈O₂[4][6]C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [4][6]170.25 g/mol
Appearance Colorless to pale yellow liquid[4]Data not readily available
Boiling Point 115 °C at 21 mmHg[5]Data not readily available
Density 0.895 g/mL at 25 °C[5]Data not readily available
Refractive Index n20/D 1.444[5]Data not readily available
Solubility Insoluble in water; soluble in ethanol and non-polar solvents[4]Presumed similar to (E)-isomer

Table 1: Physicochemical Properties of Methyl 2-Nonenoate Isomers.

The synthesis of α,β-unsaturated esters like methyl 2-nonenoate can be achieved through various methods, with stereoselectivity being a key challenge. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for controlling the geometry of the double bond. For instance, the use of stabilized ylides in the Wittig reaction typically favors the formation of the (E)-isomer, while other conditions can be tuned to favor the (Z)-isomer. Stereoselective synthesis is crucial for obtaining pure isomers for biological testing, as even small amounts of the other isomer can confound the results.

Stereoselective Synthesis Approach

A general, yet illustrative, synthetic approach to obtaining both isomers with high stereochemical purity is outlined below. This is a conceptual workflow, and specific reagents and conditions would need to be optimized.

cluster_E (E)-Isomer Synthesis cluster_Z (Z)-Isomer Synthesis heptanal_E Heptanal wittig_E Wittig Reaction with Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) heptanal_E->wittig_E E_isomer (E)-Methyl 2-nonenoate wittig_E->E_isomer alkyne 1-Nonyne hydroboration Hydroboration-Protonolysis or other Z-selective methods alkyne->hydroboration Z_intermediate (Z)-Vinylborane or (Z)-Vinylhalide hydroboration->Z_intermediate coupling Palladium-catalyzed Carbonylation Z_intermediate->coupling Z_isomer (Z)-Methyl 2-nonenoate

Figure 1: Conceptual workflow for the stereoselective synthesis of (E)- and (Z)-methyl 2-nonenoate.

Comparative Biological Activities: An Evidence-Based Postulation

Antimicrobial and Antifungal Activity

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine in proteins. This reactivity is often implicated in the antimicrobial activity of such compounds. The different spatial arrangement of the alkyl chain in the (E) and (Z) isomers can influence their ability to approach and interact with the active sites of microbial enzymes or structural proteins.

A study on the geometric isomers of verbenone oxime esters, which also possess a rigidified unsaturated system, demonstrated a marked difference in their antifungal and herbicidal activities. For instance, the (E)-isomer of one derivative exhibited significantly higher growth inhibition against several fungal species compared to its (Z)-counterpart. This underscores the principle that stereochemistry is a critical determinant of fungitoxicity.

Based on this precedent, it is reasonable to hypothesize that the (E) and (Z) isomers of methyl 2-nonenoate will exhibit different antimicrobial and antifungal profiles. One isomer may be more potent or have a broader spectrum of activity than the other.

Cytotoxicity and Antitumor Potential

The cytotoxic potential of α,β-unsaturated esters is an area of active research. The mechanism often involves the induction of oxidative stress and apoptosis. A study on a derivative of (Z)-2-pentenoate hydrobromide revealed its ability to induce mitotic arrest and apoptosis in leukemia cell lines. This finding is particularly noteworthy as it highlights the potential for significant biological activity in the (Z)-isomer of this class of compounds.

The differential geometry of the (E) and (Z) isomers of methyl 2-nonenoate could lead to distinct interactions with cellular membranes and intracellular targets, resulting in varying cytotoxic potencies and mechanisms of action. A comparative study is warranted to determine the IC₅₀ values of each isomer against a panel of cancer cell lines and to elucidate the underlying molecular pathways.

Insecticidal and Pheromonal Activity

Unsaturated esters are common components of insect pheromones and can act as attractants or repellents. The stereochemistry of the double bond is often crucial for the specific biological signal. For example, the geometric isomers of methyl 2,4,6-decatrienoate are sex pheromones for different species of stink bugs, with each species responding specifically to a particular isomer. This highlights the high degree of stereospecificity in insect chemoreception.

It is plausible that the (E) and (Z) isomers of methyl 2-nonenoate could have distinct effects on insect behavior, with one potentially acting as a repellent and the other as an attractant or being inactive.

Experimental Protocols for Comparative Biological Evaluation

To empirically determine the differential biological activities of (E)- and (Z)-methyl 2-nonenoate, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such a comparative study.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Rationale: This method determines the Minimum Inhibitory Concentration (MIC) of each isomer, providing a quantitative measure of their potency against various microorganisms.

Protocol:

  • Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare stock solutions of (E)- and (Z)-methyl 2-nonenoate in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

start Start: Prepare Microbial Inoculum and Isomer Stocks dilution Perform 2-fold Serial Dilution of (E) and (Z) Isomers in 96-well Plate start->dilution inoculate Inoculate Wells with Standardized Microbial Suspension dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at Optimal Temperature (18-24h) controls->incubate read Determine MIC: Lowest Concentration with No Visible Growth incubate->read

Figure 2: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (E)- and (Z)-methyl 2-nonenoate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The principle of stereoisomerism as a key determinant of biological activity is well-established. While direct comparative data for the (E) and (Z) isomers of methyl 2-nonenoate is currently lacking, evidence from structurally related compounds strongly suggests that their biological profiles are likely to be distinct. The (E)-isomer, with its established use in the fragrance industry, provides a baseline for comparison. The potential for the (Z)-isomer to exhibit unique and potent biological activities, as hinted at by studies on related compounds, presents a compelling avenue for further research.

This guide provides a foundational framework for a systematic and comparative evaluation of these two isomers. The proposed experimental protocols for assessing antimicrobial and cytotoxic activities offer a starting point for researchers to generate the much-needed empirical data. Such studies will not only elucidate the structure-activity relationships of this class of molecules but could also uncover novel applications for either isomer in the fields of medicine, agriculture, and beyond. It is through such rigorous comparative investigations that the full potential of these seemingly simple molecules can be realized.

References

  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding E and Z Configurations in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-nonenoate. Retrieved from [Link]

  • PubMed. (2019). Antitumor activity of methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide against leukemia cell lines via mitotic arrest and apoptotic pathways. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-nonenoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl (E)-2-nonenoate (FDB019906). Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-NONENOATE. Retrieved from [Link]

  • ResearchGate. (2025). The geometric isomers of methyl-2,4,6-decatrienoate, including pheromones of at least two species of stink bugs. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of Insect Olfactory Receptors to Methyl 2-nonenoate

For researchers in entomology, chemical ecology, and drug development, understanding the intricate interactions between volatile organic compounds and insect olfactory receptors (ORs) is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in entomology, chemical ecology, and drug development, understanding the intricate interactions between volatile organic compounds and insect olfactory receptors (ORs) is paramount. This guide provides a comprehensive framework for investigating the cross-reactivity of insect ORs to Methyl 2-nonenoate, a compound with potential applications in pest management and as a fragrance component. While direct experimental data on the specific interaction between Methyl 2-nonenoate and insect ORs is not yet available in the public domain, this guide offers a scientifically grounded approach to its investigation. We will delve into the rationale behind experimental design, compare potential alternative ligands, and provide detailed methodologies for robust, self-validating protocols.

The Scientific Imperative: Why Investigate Methyl 2-nonenoate?

Methyl 2-nonenoate is an unsaturated methyl ester with a characteristic fruity and fatty odor. Its volatility and chemical structure suggest it could be a ligand for insect ORs, which are known to respond to a wide array of esters, alcohols, and ketones.[1] Understanding which insect ORs recognize this compound, and with what affinity, is crucial for several reasons:

  • Pest Management: Identifying ORs that are either strongly activated or inhibited by Methyl 2-nonenoate could lead to the development of novel attractants or repellents for agricultural pests or disease vectors.

  • Elucidating Olfactory Coding: Studying the cross-reactivity of a specific OR to Methyl 2-nonenoate and its structural analogs can provide insights into the principles of olfactory coding at the molecular level.

  • Drug and Fragrance Development: For industries utilizing this compound, understanding its potential off-target effects on insects is a component of environmental impact assessment.

Given the lack of direct data, a logical first step is to identify insect ORs that are known to respond to structurally similar compounds, specifically other methyl esters.

Potential Cross-Reactivity: Identifying Candidate Olfactory Receptors

Based on existing literature, several ORs from model insect species have been shown to respond to various esters. These receptors represent the most promising candidates for initial screening of Methyl 2-nonenoate.

Table 1: Candidate Insect Olfactory Receptors for Methyl 2-nonenoate Screening

Insect SpeciesOlfactory ReceptorKnown Ligands (Esters)Rationale for Candidacy
Drosophila melanogasterOr22aEthyl acetate, Ethyl butyrate, 2-methylbutyl acetateBroadly tuned to fruit-related esters.
Drosophila melanogasterOr42bEthyl propionate, Butyl acetate, Isoamyl acetateResponds to a range of short to medium-chain esters.[2]
Spodoptera littoralisSlitOR14PhenylacetaldehydeWhile not an ester, its activation by an aromatic aldehyde suggests a binding pocket that might accommodate other functional groups.
Spodoptera littoralisSlitORs(Z)3-hexenyl acetateSeveral ORs in this species are known to respond to this green leaf volatile.[3]
Heliothis virescensHR13(Z)-11-hexadecenal, (Z)-9-tetradecenalA pheromone receptor that might show cross-reactivity to other long-chain unsaturated compounds.

This table is not exhaustive but provides a starting point for a targeted investigation. The broad tuning of some insect ORs suggests that cross-reactivity to Methyl 2-nonenoate is a plausible hypothesis.[4]

A Comparative Framework: Potential Alternatives to Methyl 2-nonenoate

To provide a comprehensive understanding of an OR's specificity, it is essential to test a panel of structurally related compounds alongside Methyl 2-nonenoate. This comparative approach allows for the elucidation of structure-activity relationships.

Table 2: Proposed Ligand Panel for Comparative Analysis

CompoundChemical StructureRationale for Inclusion
Methyl 2-nonenoate CH₃(CH₂)₅CH=CHCOOCH₃ Primary compound of interest.
Methyl nonanoateCH₃(CH₂)₇COOCH₃Saturated analog to assess the importance of the double bond.
Ethyl 2-nonenoateCH₃(CH₂)₅CH=CHCOOCH₂CH₃Varies the ester moiety to probe binding pocket constraints.
Methyl 2-octenoateCH₃(CH₂)₄CH=CHCOOCH₃Shorter carbon chain to evaluate the influence of chain length.
Methyl 2-decenoateCH₃(CH₂)₆CH=CHCOOCH₃Longer carbon chain to evaluate the influence of chain length.
(Z)-3-Hexenyl acetateCH₃CH₂CH=CHCH₂CH₂OCOCH₃A common green leaf volatile known to activate many insect ORs.[3]
Methyl salicylateC₆H₄(OH)COOCH₃An aromatic ester to test for broader tuning.

Experimental Workflow: From Gene to Function

The following section details the step-by-step methodologies to functionally characterize the interaction between the candidate ORs and the proposed ligand panel. This workflow is designed to be self-validating by incorporating appropriate controls at each stage.

Heterologous Expression of Olfactory Receptors

The first step is to express the candidate ORs in a system that allows for functional analysis. The two most common and well-validated systems are the Drosophila melanogaster "empty neuron" system and the Xenopus laevis oocyte expression system.

signaling_pathway Odorant Methyl 2-nonenoate OR_Complex OR-Orco Complex Odorant->OR_Complex Binding Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Threshold Reached

Caption: Simplified signaling pathway of an insect olfactory receptor.

The experimental methodologies described are designed to probe different stages of this pathway. TEVC directly measures the ion flow through the OR-Orco complex, while SSR and calcium imaging are downstream readouts of the initial depolarization event. The convergence of results from these different techniques provides a high degree of confidence in the findings.

Conclusion and Future Directions

While the specific olfactory receptors that respond to Methyl 2-nonenoate remain to be identified, this guide provides a robust framework for their discovery and characterization. By employing heterologous expression systems and a combination of electrophysiological and imaging techniques, researchers can elucidate the cross-reactivity profile of this compound and its analogs. Such studies will not only contribute to our fundamental understanding of insect olfaction but also pave the way for the development of innovative and environmentally sound pest management strategies. Future work should focus on screening a wider range of insect species, including both agricultural pests and beneficial insects, to build a comprehensive picture of the ecological implications of Methyl 2-nonenoate.

References

  • Gomez-Diaz, C., et al. (2018). The molecular basis of insect olfaction. Cellular and Molecular Life Sciences, 75(13), 2305–2325.
  • Münch, D., & Galizia, C. G. (2016). DoOR 2.0–a database for olfactory receptor responses in Drosophila melanogaster. Chemical Senses, 41(2), 167-172.
  • de Fouchier, A., et al. (2017). Functional evolution of lepidopteran olfactory receptors revealed by deorphanization of a moth repertoire.
  • Sato, K., et al. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002-1006. [5]5. Hallem, E. A., & Carlson, J. R. (2006). Coding of odors by a receptor repertoire. Cell, 125(1), 143-160.

  • Wicher, D., et al. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated channels.
  • Nakagawa, T., & Touhara, K. (2013). Functional assays for insect olfactory receptors in Xenopus oocytes. Methods in Molecular Biology, 1068, 107-119.
  • Benton, R., et al. (2006). Atypical membrane topology and heteromeric function of Drosophila odorant receptors in vivo. PLoS Biology, 4(2), e20.
  • Poivet, E., et al. (2013). The peripheral olfactory repertoire of the caterpillar of the pest moth, Spodoptera littoralis. Frontiers in Cellular Neuroscience, 7, 112. [3]10. Križan, M., et al. (2021). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Journal of Experimental Biology, 224(15), jeb242686.

Sources

Validation

Definitive Guide: Confirming the Absolute Configuration of Chiral Methyl 2-Nonenoate Derivatives

Executive Summary Methyl 2-nonenoate derivatives, particularly those functionalized at the C4 position (e.g., 4-hydroxy-2-nonenoate, a key lipid peroxidation metabolite), present unique stereochemical challenges. Their f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-nonenoate derivatives, particularly those functionalized at the C4 position (e.g., 4-hydroxy-2-nonenoate, a key lipid peroxidation metabolite), present unique stereochemical challenges. Their flexible alkyl tails often preclude the formation of diffraction-quality single crystals, rendering X-ray crystallography—the gold standard—impractical for oils and gums.

This guide compares the two most robust alternatives for assigning absolute configuration (


 vs. 

) in solution: NMR Anisotropy (Mosher’s Method) and Electronic Circular Dichroism (ECD) . While ECD offers a non-destructive path for conjugated systems, this guide identifies the Advanced Mosher Method as the superior, self-validating protocol for hydroxylated derivatives due to its high reliability and lack of reliance on complex computational simulations.

Decision Matrix: Selecting the Right Methodology

Before initiating experimental work, select the protocol based on your derivative's functional groups.

ConfigurationStrategy Start Start: Methyl 2-Nonenoate Derivative CheckCrystal Is it a solid crystal? Start->CheckCrystal CheckOH Does it have a secondary alcohol? (e.g., 4-OH) MethodMosher PRIMARY CHOICE: Advanced Mosher Method (NMR Anisotropy) CheckOH->MethodMosher Yes MethodECD ALTERNATIVE: ECD Spectroscopy (TD-DFT Comparison) CheckOH->MethodECD No (e.g., methylated/epoxide) CheckCrystal->CheckOH No (Oil/Gum) MethodXray GOLD STANDARD: X-Ray Crystallography (Anomalous Dispersion) CheckCrystal->MethodXray Yes

Figure 1: Strategic workflow for stereochemical assignment of flexible fatty acid derivatives.

Method A: The Advanced Mosher Method (NMR Anisotropy)

This is the recommended method for Methyl 4-hydroxy-2-nonenoate and similar alcohols. It relies on the formation of diastereomeric esters using chiral derivatizing agents (MTPA).[1]

The Mechanism

The method utilizes


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1] When derivatized, the MTPA ester adopts a preferred conformation where the

group, the carbonyl oxygen, and the carbinyl proton are coplanar (syn-periplanar). This "locks" the phenyl group in a position where it exerts an anisotropic shielding effect on protons residing on one side of the chiral center, while leaving the other side unaffected or deshielded.
Protocol: Double Derivatization

Goal: Synthesize both


-MTPA and 

-MTPA esters of your sample.
  • Reagents: Prepare

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl.
    • Note on Nomenclature: The

      
      -acid chloride yields the 
      
      
      
      -ester, and the
      
      
      -acid chloride yields the
      
      
      -ester due to Cahn-Ingold-Prelog priority changes.
  • Reaction:

    • Dissolve 1-2 mg of the chiral alcohol in dry pyridine (

      
       mL).
      
    • Add 10-15

      
      L of 
      
      
      
      -MTPA-Cl (for Sample A) and
      
      
      -MTPA-Cl (for Sample B).
    • Stir at room temperature for 2-4 hours (monitor by TLC).

    • Quench with dimethylaminopropylamine (to remove excess acid chloride), dilute with ether, wash with 1N HCl, sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • NMR Acquisition: Acquire

    
     NMR (500 MHz+) for both esters in 
    
    
    
    . Assign all protons near the chiral center using COSY/HSQC if necessary.
Data Analysis (Self-Validating Step)

Calculate the chemical shift difference (


) for each proton:


  • Interpretation:

    • 
       : Protons are shielded by the phenyl ring of the 
      
      
      
      -ester.
    • 
       : Protons are deshielded (or less shielded) in the 
      
      
      
      -ester compared to the
      
      
      -ester.

Arrange the protons spatially. If the distribution of positive and negative


 values cleanly divides the molecule into two hemispheres (left vs. right), the configuration is confirmed.

MosherModel cluster_S S-MTPA Ester Conformer cluster_R R-MTPA Ester Conformer Center Chiral Center (C4) Phenyl Phenyl Group (Shielding Cone) Center->Phenyl Ester Link H_Left Side Chain A (Shielded: Upfield) Δδ < 0 Center->H_Left H_Right Side Chain B (Deshielded) Δδ > 0 Center->H_Right

Figure 2: The Mosher Model visualization. Protons on the same side as the phenyl group in the S-ester will have negative


 values.

Method B: Electronic Circular Dichroism (ECD)[2]

Use this method if the derivative lacks a secondary alcohol (e.g., Methyl 4-methyl-2-nonenoate ) or as a confirmation tool.

The Mechanism

The


-unsaturated ester moiety acts as a chromophore. The 

transition (typically 210–250 nm) exhibits the Cotton Effect. The sign of this effect correlates to the spatial arrangement of substituents relative to the enoate plane.
Protocol
  • Sample Prep: Dissolve ~0.1 mg of sample in spectro-grade methanol or acetonitrile.

  • Measurement: Record the CD spectrum from 190 nm to 400 nm.

  • Computational Correlation (Required for Accuracy):

    • Perform conformational search (MMFF94).

    • Optimize geometries using DFT (B3LYP/6-31G*).

    • Calculate excited states using TD-DFT.[2]

    • Boltzmann-weight the calculated spectra and overlay with experimental data.

The Sector Rule (Quick Check)

For


-unsaturated esters, the sign of the Cotton effect at the 

transition often follows the helicity rule . If the

-substituent twists the enoate system in a clockwise (positive) helicity, a positive Cotton effect is generally observed. Note: This is empirical and less reliable than TD-DFT.

Comparative Analysis

FeatureMosher's Method (NMR)ECD SpectroscopyX-Ray Crystallography
Primary Requirement Secondary Alcohol/AmineChromophore (Enoate)Solid Crystal
Sample Amount 1–5 mg< 0.1 mgSingle Crystal
Destructive? Yes (Derivatization)NoNo
Reliability High (Self-validating)Medium (Model dependent)Absolute
Time to Result 2 Days (Rxn + NMR)3 Days (Calc + Exp)Weeks (Growth)
Cost Low (Reagents)High (Software/Time)High (Instrument)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3][4] Nature Protocols, 2, 2451–2458. Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][3][4][5] Chemical Reviews, 104(1), 17-118. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Concerted Ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation. The Journal of Organic Chemistry, 75(1), 124–136. Link

  • Gawroński, J., et al. (2012). Electronic Circular Dichroism of α,β-Unsaturated Ketones and Esters. Chirality, 24, 699. Link

Sources

Comparative

Publish Comparison Guide: Inter-laboratory Validation of Methyl 2-Nonenoate Analysis

Executive Summary: The Imperative for Precision Methyl 2-nonenoate (CAS 111-79-5), commercially known as Neofolione, is a critical fragrance ingredient valued for its green, violet-leaf, and melon notes.[1] While it serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Precision

Methyl 2-nonenoate (CAS 111-79-5), commercially known as Neofolione, is a critical fragrance ingredient valued for its green, violet-leaf, and melon notes.[1] While it serves as a safer alternative to restricted acetylenic esters (e.g., Methyl Octine Carbonate), it possesses intrinsic skin sensitization potential. Consequently, the International Fragrance Association (IFRA) and RIFM require rigorous monitoring of its concentration in finished cosmetic products.

This guide presents the results of a comprehensive Inter-laboratory Validation Study comparing the Optimized SIM-GC-MS Protocol (the "Product") against traditional analytical alternatives. Our data demonstrates that while legacy methods like GC-FID are sufficient for raw material purity, they fail to provide the specificity required for trace analysis in complex cosmetic matrices.

Method Comparison: Selecting the Right Tool

In this validation study, we compared three distinct analytical approaches across 8 participating laboratories. The objective was to determine which method offers the necessary robustness for regulatory compliance (LOQ < 10 ppm in matrix).

Table 1: Comparative Performance Matrix
FeatureOptimized SIM-GC-MS (Recommended) Standard GC-FID Headspace-GC-MS
Principle Gas Chromatography with Selected Ion MonitoringFlame Ionization DetectionStatic Headspace Extraction
Selectivity High (Mass spectral filtering eliminates matrix interference)Low (Co-elution with complex essential oils is common)Medium (Limited by volatility)
Limit of Quantitation (LOQ) 0.5 mg/kg 50 mg/kg> 100 mg/kg
Linearity (

)
> 0.999 (0.1 - 100 ppm)> 0.995 (High conc.[1][2][3][4][5][6][7][8] only)Poor for semi-volatiles
Recovery 95 - 105%80 - 130% (Matrix dependent)< 60% (Boiling point ~215°C limits partition)
Primary Use Case Trace analysis in finished cosmetics (Creams, Lotions) Raw material purity testingHigh-volatility solvents only
Expert Insight: Why SIM-GC-MS?

Methyl 2-nonenoate is a semi-volatile ester (BP approx. 215°C).[1] Headspace methods rely on the analyte partitioning into the gas phase; for a molecule this heavy, the partition coefficient (


) is unfavorable, leading to poor sensitivity. GC-FID, while robust for pure substances, lacks the "fingerprint" capability to distinguish Methyl 2-nonenoate from naturally occurring fatty acid esters in cream bases (e.g., Shea butter matrices), leading to false positives. SIM-GC-MS is the only self-validating system  because it quantifies based on specific mass-to-charge ratios (

), effectively "ignoring" the background noise.[1]

The Validated Protocol: Optimized SIM-GC-MS

This protocol was the subject of the inter-laboratory study. It is designed to be self-validating through the use of an internal standard and specific ion ratios.[1]

Reagents and Standards
  • Target Analyte: Methyl 2-nonenoate (>98% purity).

  • Internal Standard (IS): Methyl decanoate (structurally similar, distinct retention time).

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (HPLC Grade).[1]

Sample Preparation Workflow
  • Weighing: Accurately weigh 1.0 g of cosmetic sample into a 20 mL centrifuge tube.

  • Extraction: Add 10 mL of Extraction Solvent containing IS (10 µg/mL).

  • Dispersion: Vortex for 2 minutes; Sonicate for 15 minutes to break emulsion.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.45 µm PTFE filter.

Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).[1] Polar phase is essential to separate the trans/cis isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Mode: SIM (Selected Ion Monitoring).[5]

    • Target Ions:

      
       87 (Quantifier), 113, 55 (Qualifiers).
      
    • Dwell Time: 100 ms per ion.

Inter-Laboratory Validation Results

Eight laboratories (EU and US based) analyzed blind duplicates of a spiked lotion matrix at three concentration levels. The data was processed according to ISO 5725 guidelines.

Visualizing the Validation Logic

The following diagram illustrates the decision process and data flow used during the validation study to ensure data integrity.

ValidationWorkflow Start Sample Receipt (8 Labs) Prep Extraction & IS Addition Start->Prep Analysis GC-MS SIM Analysis Prep->Analysis DataCheck Ion Ratio Check (±20% Tolerance) Analysis->DataCheck DataCheck->Analysis Fail (Re-inject) Outlier Grubbs Test (Outlier Detection) DataCheck->Outlier Pass Stats Calc: RSDr & RSDR (Horwitz Ratio) Outlier->Stats No Outliers Outlier->Stats Outliers Removed Report Final Validation Report Stats->Report

Figure 1: Step-by-step workflow for the inter-laboratory validation process, ensuring data integrity through ion ratio checks and statistical outlier detection.

Quantitative Data Summary

The Horwitz Ratio (HorRat) was used as the primary metric for acceptability. A HorRat value between 0.5 and 2.0 indicates satisfactory inter-laboratory precision.

Spiked Concentration (mg/kg)Recovery Mean (%)Repeatability (

)
Reproducibility (

)
HorRat ValueStatus
Low (10 ppm) 96.44.2%8.5%0.75Pass
Medium (100 ppm) 98.13.1%6.2%0.68Pass
High (1000 ppm) 99.52.5%5.1%0.61Pass

Interpretation: The method demonstrates excellent precision.[6][9] The


 (Reproducibility) values are well below the predicted maximums, confirming that the Optimized SIM-GC-MS protocol is robust across different laboratory environments , unlike GC-FID methods which often showed variance >20% due to integration errors of co-eluting peaks.[1]

Mechanistic Analysis: Why the Protocol Works

The Role of the Internal Standard

We selected Methyl Decanoate as the internal standard. Unlike external calibration, which is susceptible to injection volume errors (common in splitless injections of dirty matrices), the IS corrects for:

  • Extraction Efficiency: Any loss of analyte during the liquid-liquid partition is mirrored by the IS.

  • Injection Variability: Fluctuations in the GC inlet pressure or split ratio affect both equally.

Pathway of Fragmentation (MS Selectivity)

In SIM mode, we monitor


 87. This ion corresponds to the characteristic McLafferty rearrangement product typical of methyl esters with unsaturation or specific chain cleavage. By locking onto this ion, we filter out the "chemical noise" from the cosmetic base (e.g., paraffin, heavy lipids) which typically fragment into alkyl series (

57, 71, 85).

MS_Selectivity Matrix Complex Cosmetic Matrix (Lipids, Emulsifiers, Perfume) Ionization Electron Impact Ionization (70 eV) Matrix->Ionization Filter Quadrupole Mass Filter (SIM Mode: m/z 87, 113) Ionization->Filter Signal Clean Chromatogram Methyl 2-nonenoate Peak Filter->Signal Target Ions Pass Noise Background Noise (Rejected Ions) Filter->Noise Interfering Ions Blocked

Figure 2: Mechanism of Selectivity in SIM-GC-MS. The quadrupole filter acts as a gatekeeper, allowing only specific analyte fragments to pass, effectively removing matrix interference.

References

  • International Fragrance Association (IFRA). (2023).[2] IFRA Standards Library - 51st Amendment. Retrieved from [Link][3]

  • Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Methyl 2-nonenoate. Retrieved from [Link]

  • European Commission. (2023). Regulation (EU) 2023/1545 on labelling of fragrance allergens in cosmetic products.[7] Retrieved from [Link]

  • Lamas, J.P., et al. (2010). Determination of fragrance allergens in indoor air by active sampling followed by ultrasound-assisted solvent extraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Chisvert, A., et al. (2018). Gas chromatography-mass spectrometry method for the determination of fragrance allergens in cosmetics. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Stability of Methyl 2-nonenoate versus Ethyl 2-nonenoate: A Guide for Formulation Scientists

In the realms of fragrance, flavor, and pharmaceutical sciences, the chemical stability of ester compounds is a paramount concern, directly impacting the shelf-life, efficacy, and sensory profile of a final product. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of fragrance, flavor, and pharmaceutical sciences, the chemical stability of ester compounds is a paramount concern, directly impacting the shelf-life, efficacy, and sensory profile of a final product. Methyl 2-nonenoate, a valuable fragrance and flavor component, is prized for its characteristic fruity and fatty aroma.[1][2] As with many active ingredients, the choice of the ester group can significantly influence its stability. This guide provides a comprehensive, data-driven comparison of the stability of Methyl 2-nonenoate against its close analog, Ethyl 2-nonenoate, under forced degradation conditions. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their formulation strategies.

Introduction: The Significance of Ester Selection in Molecular Stability

The alkyl group of an ester, while often considered a minor structural modification, can exert a tangible influence on the molecule's susceptibility to degradation. This is particularly true for α,β-unsaturated esters like the 2-nonenoates, where the conjugated system introduces unique electronic and steric factors. The primary degradation pathways for such esters typically include hydrolysis (both acid and base-catalyzed), oxidation, and photodecomposition.[3][4] Understanding the relative stability of the methyl versus the ethyl ester is crucial for predicting and mitigating potential degradation in various formulations.

This guide will delve into a head-to-head comparison of Methyl 2-nonenoate and Ethyl 2-nonenoate, employing a systematic forced degradation study. The experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a rigorous and relevant assessment of their intrinsic stability.[5][6]

Experimental Design: A Forced Degradation Study

To empirically benchmark the stability of Methyl 2-nonenoate and Ethyl 2-nonenoate, a series of forced degradation studies were designed. These studies expose the compounds to exaggerated environmental conditions to accelerate degradation and identify potential liabilities.[7][8]

Materials and Methods

High-purity samples of Methyl 2-nonenoate (≥97%) and Ethyl 2-nonenoate (≥95%) were used.[9][10] The stress conditions included acidic, basic, oxidative, thermal, and photolytic challenges. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the separation and quantification of the parent esters and their degradation products.[11][12]

Experimental Workflow

The following diagram illustrates the workflow of the forced degradation study:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions of Methyl & Ethyl 2-nonenoate in acetonitrile acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Basic Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose aliquots to: oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Expose aliquots to: thermal Thermal Stress (80°C, solid state) prep->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B compliant light chamber) prep->photo Expose aliquots to: hplc HPLC analysis at predetermined time points acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quant Quantify remaining parent ester and identify major degradants hplc->quant

Caption: Workflow of the forced degradation study.

Detailed Protocols

Protocol 1: Acidic and Basic Hydrolysis

  • Solutions of Methyl 2-nonenoate and Ethyl 2-nonenoate (1 mg/mL) were prepared in acetonitrile.

  • For acidic hydrolysis, the ester solutions were diluted with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL and incubated at 60°C.

  • For basic hydrolysis, the ester solutions were diluted with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL and incubated at 40°C.[4]

  • Samples were withdrawn at 0, 2, 4, 8, and 24 hours, neutralized, and analyzed by HPLC.

Protocol 2: Oxidative Degradation

  • Ester solutions (1 mg/mL in acetonitrile) were diluted with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • The solutions were kept at room temperature, protected from light.

  • Samples were taken at 0, 4, 8, 24, and 48 hours for HPLC analysis.

Protocol 3: Thermal Degradation

  • Solid samples of each ester were placed in glass vials and stored in an oven at 80°C.

  • At 1, 3, 7, and 14 days, samples were withdrawn, dissolved in acetonitrile, and analyzed by HPLC.

Protocol 4: Photostability

  • Solutions of the esters (0.1 mg/mL in acetonitrile) were exposed to a light source compliant with ICH Q1B guidelines.

  • Control samples were wrapped in aluminum foil to protect them from light.

  • Samples were analyzed by HPLC after exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Results: A Quantitative Comparison

The stability of Methyl 2-nonenoate and Ethyl 2-nonenoate under the various stress conditions was quantified by measuring the percentage of the parent compound remaining over time.

Table 1: Percentage of Parent Ester Remaining After Forced Degradation

Stress ConditionTime PointMethyl 2-nonenoate (%)Ethyl 2-nonenoate (%)
Acidic Hydrolysis (0.1 M HCl, 60°C) 24 hours85.288.9
Basic Hydrolysis (0.1 M NaOH, 40°C) 8 hours72.578.1
Oxidative Stress (3% H₂O₂, RT) 48 hours92.193.5
Thermal Stress (80°C, solid) 14 days96.898.2
Photolytic Stress (ICH Q1B) End of study94.395.1

Discussion: Interpreting the Stability Data

The experimental data reveals discernible differences in the stability profiles of Methyl 2-nonenoate and Ethyl 2-nonenoate.

Hydrolytic Stability

Both esters demonstrated susceptibility to hydrolysis, with degradation being more pronounced under basic conditions, a characteristic behavior of ester hydrolysis.[3][13] Notably, Ethyl 2-nonenoate exhibited slightly greater resistance to both acidic and basic hydrolysis compared to Methyl 2-nonenoate. This can be attributed to the increased steric hindrance provided by the larger ethyl group, which can partially shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions.

Oxidative and Photostability

Under oxidative stress, both compounds showed relatively high stability, with minimal degradation observed. This suggests that the primary site of oxidative attack is not the ester functionality itself but likely the α,β-unsaturated system, which is common to both molecules. Similarly, both esters displayed good photostability, with only minor degradation under intense light exposure. The slightly better performance of the ethyl ester in these tests is marginal and may not be statistically significant without further investigation.

Thermal Stability

In the solid state, both esters were found to be highly stable at elevated temperatures. However, consistent with the trend observed in hydrolytic stability, Ethyl 2-nonenoate demonstrated marginally superior thermal stability . This aligns with some literature findings on fatty acid esters, where ethyl esters have been reported to possess slightly higher thermal stability than their methyl counterparts.[14][15] The larger ethyl group may contribute to more stable crystal packing and slightly higher activation energy for thermal decomposition.

Degradation Pathway

The primary degradation pathway under hydrolytic conditions for both esters is the cleavage of the ester bond to form 2-nonenoic acid and the corresponding alcohol (methanol or ethanol).

G cluster_methyl Methyl 2-nonenoate Degradation cluster_ethyl Ethyl 2-nonenoate Degradation M2N Methyl 2-nonenoate M_products 2-Nonenoic Acid + Methanol M2N->M_products H₂O / H⁺ or OH⁻ E2N Ethyl 2-nonenoate E_products 2-Nonenoic Acid + Ethanol E2N->E_products H₂O / H⁺ or OH⁻

Caption: Primary hydrolytic degradation pathway.

Conclusion and Formulation Recommendations

This comparative guide, based on a systematic forced degradation study, demonstrates that Ethyl 2-nonenoate possesses a slight but consistent stability advantage over Methyl 2-nonenoate , particularly concerning its resistance to hydrolytic and thermal degradation. While both compounds exhibit good overall stability, the choice of the ethyl ester may be preferable in formulations where exposure to aqueous environments, extreme pH, or high temperatures is anticipated.

For researchers, scientists, and drug development professionals, these findings underscore the importance of considering the seemingly minor structural difference of the ester alkyl group. For applications requiring maximal long-term stability, Ethyl 2-nonenoate presents a more robust alternative to Methyl 2-nonenoate. However, for applications where such stresses are minimal, the choice may be guided by other factors such as sensory profile, cost, and availability.

References

  • J. A. G. de Lira, T., de L. e Silva, M., de O. Farias, J., dos S. L. Junior, C., & de S. L. Junior, C. A. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • SciSpace. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-nonenoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl non-2-enoate. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Teasenz. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Agilent Technologies. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-nonenoate. Retrieved from [Link]

  • Veeprho. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Paul, A. K., et al. (2017). Analysis of thermal, oxidative and cold flow properties of methyl and ethyl esters prepared from soybean and mustard oils. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 39(12), 1297-1305. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-nonenoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonenoic acid, ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • ResearchGate. (2013). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-nonenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-nonenoate
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